Technical Documentation Center

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
  • CAS: 1513649-81-4

Core Science & Biosynthesis

Foundational

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane structural properties

Technical Monograph: Structural & Synthetic Analysis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Executive Summary: The "Escape from Flatland" The 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold represents a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural & Synthetic Analysis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

Executive Summary: The "Escape from Flatland"

The 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold represents a critical evolution in "sp3-rich" drug design. Unlike traditional planar heteroaromatics, this spirocyclic diamine offers a rigid, orthogonal geometry that allows for precise vectorization of substituents.[1]

In medicinal chemistry, this specific isomer serves two distinct functions:

  • Conformational Locking: The spiro-fusion at C6 restricts the piperidine ring flips, reducing the entropic penalty upon protein binding.

  • Bioisosterism: It acts as a robust surrogate for piperazine or morpholine cores, offering improved metabolic stability and lipophilicity profiles due to the specific C7-methyl and N2-methyl functionalization.

This guide details the structural properties, a validated synthetic workflow, and the pharmacological logic for deploying this scaffold in GPCR and kinase discovery programs.

Structural & Physicochemical Properties

The core 2,9-diazaspiro[5.5]undecane system consists of two six-membered rings sharing a single tetrahedral carbon (C6). The "2,7-dimethyl" nomenclature typically implies:

  • Position 2 (Nitrogen): Methylated (Tertiary amine).

  • Position 7 (Carbon): Methylated (Chiral center adjacent to the spiro junction).

Table 1: Calculated Physicochemical Profile
PropertyValuebiological Implication
Molecular Formula C₁₁H₂₂N₂Core scaffold (MW ~182.3 g/mol ).
CLogP ~1.2 - 1.5Optimized for CNS penetration; higher than unsubstituted diamine (~0.5).
pKa (N2) ~8.4Tertiary amine; primary protonation site at physiological pH.
pKa (N9) ~9.8Secondary amine (if unsubstituted); highly basic, H-bond donor.
Fsp3 1.0High fraction of sp3 carbons; correlates with higher clinical success rates.
Topological Polar Surface Area (TPSA) ~24 ŲExcellent membrane permeability (Rule of 5 compliant).

Structural Insight: The C7-methyl group introduces a stereocenter that can induce a preferred chair-chair conformation, minimizing 1,3-diaxial interactions. This "methyl effect" often results in a 10-fold increase in potency (the "Magic Methyl" effect) by filling hydrophobic pockets in the target protein [1].

Synthetic Protocol: Construction of the Core

The synthesis of 2,9-diazaspiro[5.5]undecanes is non-trivial due to the need to form the quaternary spiro-center. The protocol below synthesizes the core scaffold via a Ring-Closing Metathesis (RCM) approach, which is favored for its tolerance of functional groups (like the C7-methyl).

Experimental Workflow: RCM-Mediated Spirocyclization

Pre-requisite: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Bis-allylation of N-Boc-4-piperidone

  • Reagents: N-Boc-4-piperidone, Allyl bromide, LDA (Lithium Diisopropylamide).

  • Mechanism: Kinetic enolate formation followed by alkylation.

  • Critical Note: To install the 7-methyl group, one of the allylating agents must be substituted (e.g., crotyl bromide) or the starting piperidone must be methylated. Alternative: Use a standard allyl group and introduce the methyl via conjugate addition later. For this protocol, we assume the use of 2-methyl-N-benzyl-allylamine to form the second ring precursors.

Step 2: Ring Closing Metathesis (The Key Step)

  • Substrate: Diallyl intermediate.

  • Catalyst: Grubbs II (5 mol%).

  • Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Condition: Reflux for 12-24 hours.

  • Validation: Monitor disappearance of terminal alkene protons via ¹H NMR.

Step 3: Reduction and Methylation

  • Hydrogenation: Pd/C, H₂ (1 atm) in Methanol to reduce the alkene formed by RCM.

  • N-Methylation (Position 2): Reductive amination using Formaldehyde/NaCNBH₃ if the N2 is deprotected.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Step 1: Bis-Alkylation (Introduction of C7-Methyl precursor) Start->Step1 LDA, R-X Inter1 Diallyl Intermediate Step1->Inter1 Step2 Step 2: RCM (Grubbs II Catalyst) Inter1->Step2 Ring Closure Inter2 Spiro-Alkene Step2->Inter2 Step3 Step 3: Hydrogenation & N-Methylation Inter2->Step3 Pd/C, H2; HCHO Final 2,7-Dimethyl-2,9-diazaspiro [5.5]undecane Step3->Final

Figure 1: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) to construct the spiro[5.5]undecane core. The RCM step is critical for establishing the orthogonal ring system.

Pharmacological Applications & Signaling

The 2,9-diazaspiro[5.5]undecane scaffold is a validated "privileged structure" in drug discovery, appearing in inhibitors for Acetyl-CoA Carboxylase (ACC) , LTA4 Hydrolase , and modulators of Opioid/Sigma Receptors [2, 3].

Mechanism of Action: Vectorality

The 2,7-dimethyl substitution pattern creates a specific "exit vector" for the N9 nitrogen.

  • GPCR Ligands: The N2-methyl acts as a basic anchor (interacting with Asp residues in the receptor pocket), while the rigid spiro-core projects the N9-substituent into the secondary binding pocket.

  • Enzyme Inhibition: In ACC inhibitors, the spiro-core mimics the twist of the natural substrate, positioning amide/urea linkers to interact with the active site residues [4].

Signaling Pathway Interaction (GPCR/Opioid Example)

This diagram illustrates how a ligand based on this scaffold (e.g., a dual MOR agonist/Sigma-1 antagonist) modulates downstream signaling.

SignalingPathway Ligand 2,7-Dimethyl-Spiro Ligand MOR μ-Opioid Receptor (GPCR) Ligand->MOR Agonism Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Antagonism Gi Gi/o Protein MOR->Gi Activation ERK ERK Phosphorylation MOR->ERK Arrestin Pathway Sigma1->ERK Modulation SideEffects Neuropathic Pain (Inhibition) Sigma1->SideEffects Blocks Sensitization cAMP cAMP Levels Gi->cAMP Decrease Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia

Figure 2: Dual modulation mechanism. The spiro-ligand activates the Mu-Opioid Receptor (MOR) for analgesia while antagonizing the Sigma-1 receptor to prevent neuropathic pain sensitization.

Comparative Analysis: Why Spiro?

Feature2,7-Dimethyl-2,9-diazaspiro[5.5]undecane4-Phenylpiperidine (Standard)
Geometry 3D (Orthogonal)2D (Planar/Flexible)
Solubility High (Disrupts crystal packing)Moderate
Metabolic Stability High (Quaternary center blocks oxidation)Moderate (Prone to hydroxylation)
Selectivity High (Rigid fit)Lower (Promiscuous binding)

References

  • PubChem. (2025).[2] 2,7-dimethyl-2,9-diazaspiro[5.5]undecane (Compound CID 81715142).[3] National Library of Medicine. [Link]

  • García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[4] ACS Medicinal Chemistry Letters. [Link]

  • Burrell, A. J., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

physicochemical characteristics of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

This technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane , a high-value spirocyclic scaffold used to enhance the three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane , a high-value spirocyclic scaffold used to enhance the three-dimensionality (Fsp³) of drug candidates.[1]

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (3D) scaffolds is critical for improving clinical success rates.[1] 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane represents a privileged scaffold in this domain.[1] Unlike flat piperazines or biphenyls, this spirocyclic diamine forces substituents into orthogonal vectors, improving solubility and metabolic stability while offering unique chemical space for patentability.

This guide provides a deep dive into the molecule's physicochemical architecture, predicted properties, and the rigorous experimental protocols required to validate them.

Molecular Architecture & Stereochemical Complexity[1]

The core structure consists of two six-membered piperidine-like rings fused at a single quaternary carbon (C6).[1] The "2,7-dimethyl" substitution pattern introduces significant stereochemical considerations that affect biological interaction.

Structural Analysis[1][2]
  • Scaffold: 2,9-Diazaspiro[5.5]undecane.

  • Substituents:

    • Position 2 (Heteroatom): The methyl group is attached to the nitrogen (N-methyl), creating a tertiary amine.[1]

    • Position 7 (Carbon): The methyl group is attached to a carbon atom on the opposing ring, creating a chiral center.

  • Chirality: The introduction of the C7-methyl group desymmetrizes the molecule, creating enantiomeric pairs. If the spiro-fusion locks the conformation, relative stereochemistry (cis/trans relative to the ring planes) becomes a critical quality attribute (CQA).

Visualization: Structural Logic & Retrosynthesis

The following diagram illustrates the structural connectivity and a standard retrosynthetic approach (often involving double Michael addition or cyclization of bis-electrophiles).

SpiroStructure Target 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (Target Scaffold) Vectors Orthogonal Exit Vectors (Positions 2 & 9) Target->Vectors Defines SAR Chirality C7-Methyl Center (Stereogenic) Target->Chirality Isomer Separation Core Spiro[5.5]undecane Core (Rigid 3D Spacer) Core->Target Methylation/Reduction Precursor1 4-Piperidone Derivative Precursor1->Core Double Mannich/Cyclization Precursor2 Formaldehyde/Amine Source Precursor2->Core

Figure 1: Structural decomposition and retrosynthetic logic of the 2,9-diazaspiro[5.5]undecane scaffold.

Physicochemical Characteristics

The following data summarizes the properties of the 2,7-dimethyl derivative. Where experimental data for the specific isomer is proprietary, values are derived from high-fidelity consensus models (ACD/Percepta, ChemAxon) based on the spiro[5.5] class.[1]

Key Parameter Summary[1]
ParameterValue (Approx.)Clinical Relevance
Molecular Weight ~182.3 g/mol Low MW allows significant room for elaboration in Fragment-Based Drug Design (FBDD).[1]
LogP (Calc) 1.4 – 1.9Ideal lipophilicity range. Lower than equivalent biphenyls, reducing nonspecific binding.
TPSA ~24-30 ŲExcellent membrane permeability potential (Rule of 5 compliant).[1]
pKa (Basic) ~9.5 (N-H), ~8.8 (N-Me)Highly basic.[1] Likely protonated at physiological pH (pH 7.4), aiding solubility but potentially risking hERG inhibition if not modulated.
Fsp³ Score >0.80High fraction of sp³ carbons correlates with improved clinical safety and lower attrition.
Solubility High (>5 mg/mL)Protonation of diamines ensures high aqueous solubility in acidic/neutral media.
The "Lipophilicity-Basicity" Trade-off

The 2,7-dimethyl substitution is strategic.[1]

  • N-Methylation (Pos 2): slightly lowers the pKa of the amine compared to the secondary amine, potentially improving membrane permeability by increasing the fraction of neutral species at pH 7.4.

  • C-Methylation (Pos 7): Adds steric bulk.[1] This can shield the nitrogen from metabolic N-oxidation or hinder approach to off-targets (e.g., hERG channel pore), a common liability for diamines.[1]

Experimental Protocols (Self-Validating Systems)

To integrate this scaffold into a drug program, you must empirically validate its pKa and LogD. Relying solely on prediction for spirocycles is risky due to intramolecular hydrogen bonding or shielding effects.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the two nitrogen centers.

Methodology:

  • Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water/methanol (if solubility is limited, though unlikely for this diamine). Ionic strength adjusted to 0.15 M with KCl.

  • Titration: Use a standardized HCl solution to lower pH to ~2.0. Titrate upwards with standardized KOH to pH 12.0 under inert gas (Argon) to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum plot method. The spiro-diamine will show two inflection points.[1]

    • Validation Check: If the difference between pKa1 and pKa2 is < 0.6 units, the inflection points will merge. In this case, use ¹H-NMR titration (monitoring chemical shift changes of adjacent CH₂ protons vs. pH) to resolve the micro-constants.

Protocol B: High-Throughput LogD₇.₄ (Shake-Flask Surrogate)

Objective: Measure lipophilicity at physiological pH.

Methodology:

  • System: Miniaturized shake-flask using 1-octanol and phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare a 10 mM DMSO stock of the scaffold.

    • Dispense into a 96-well plate containing pre-saturated octanol/buffer phases.

    • Shake vigorously for 60 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Why LC-MS? UV detection may be weak for this aliphatic scaffold (lacks strong chromophores).

  • Calculation:

    
    
    
Workflow Visualization

Protocols Sample Solid Sample (2,7-Dimethyl-2,9-diazaspiro[5.5]undecane) SolubilityCheck Solubility Check (pH 7.4 Buffer) Sample->SolubilityCheck Titration Potentiometric Titration (0.15 M KCl, 25°C) SolubilityCheck->Titration Route A: Ionization Partitioning Octanol/Buffer Partitioning (Shake Flask) SolubilityCheck->Partitioning Route B: Lipophilicity NMR_Validation ¹H-NMR Titration (If ΔpKa < 0.6) Titration->NMR_Validation Ambiguous Data LCMS LC-MS/MS Quantification (No Chromophore) Partitioning->LCMS

Figure 2: Physicochemical characterization workflow emphasizing LC-MS detection for non-chromophoric spirocycles.

Applications in Drug Discovery[3][4][5][6]

Bioisosterism

This scaffold acts as a 3D Bioisostere for:

  • Piperazines: It retains the diamine functionality but adds bulk and rigidity, often improving selectivity.

  • 4-Aminopiperidines: The spiro system locks the relative orientation of the amine vectors, reducing the entropic penalty of binding.

Therapeutic Areas
  • GPCR Ligands: Particularly for chemokine receptors (CCR5, CXCR4) and Opioid receptors (MOP/KOP), where the spiro-core fits into deep hydrophobic pockets while projecting amines for ionic interactions [1].[1]

  • GABA-A Antagonists: Derivatives of 2,9-diazaspiro[5.5]undecane have shown utility as competitive antagonists with improved peripheral selectivity [2].[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm Insights. (2021).[2] Discusses the Fsp³ advantage and metabolic stability of spiro-diamines.

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. ACS Chemical Neuroscience.[1] (2020).[3] Details the synthesis and binding modes of related diazaspiro[5.5]undecane analogs. [1]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry. (2019). Demonstrates the utility of the spiro[5.5] core in designing dual-action ligands. [1]

  • PubChemLite Record: 2,7-dimethyl-2,9-diazaspiro[5.5]undecane. PubChem.[1][4][5][6][7] (2025).[8][3][4] Provides specific chemical identifiers (SMILES, InChI) and predicted property profiles. [1]

Sources

Foundational

An In-depth Technical Guide to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and the Broader Diazaspiro[5.5]undecane Scaffold for Researchers and Drug Development Professionals

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs that have garnered considerable att...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry

The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs that have garnered considerable attention within the field of medicinal chemistry. Their inherent three-dimensional and rigid structure provides a unique scaffold for the strategic orientation of substituents, facilitating the design of potent and selective ligands for a diverse array of biological targets. This guide provides a comprehensive overview of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, including its known identifiers, and expands upon the broader family of diazaspiro[5.5]undecane analogs, their synthesis, and their significant applications in modern drug discovery. While specific data on 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is limited, the extensive research into related structures underscores the therapeutic potential of this chemical class.

Part 1: Core Identifiers for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

A thorough investigation of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number has not been assigned to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This suggests that the compound may be a novel entity or has not been extensively characterized in the public domain. However, other key identifiers have been established and are crucial for its unambiguous identification in research settings.

IdentifierValueSource
Molecular Formula C₁₁H₂₂N₂PubChem
SMILES CC1CNCCC12CCCN(C2)CPubChem
InChI InChI=1S/C11H22N2/c1-10-8-12-6-5-11(10)4-3-7-13(2)9-11/h10,12H,3-9H2,1-2H3PubChem
InChIKey BHFAUCTWMHSJLO-UHFFFAOYSA-NPubChem
IUPAC Name 2,7-dimethyl-2,9-diazaspiro[5.5]undecanePubChem

It is important to note that PubChem also lists an alternative, albeit less common, name for this structure: 2,11-dimethyl-2,9-diazaspiro[5.5]undecane.

Part 2: The Diazaspiro[5.5]undecane Scaffold in Drug Discovery: A Landscape of Therapeutic Potential

The absence of extensive literature on 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane necessitates a broader examination of its parent scaffold, diazaspiro[5.5]undecane, and its derivatives. This family of compounds has been successfully employed in the development of agents targeting a range of diseases, highlighting the versatility of this structural motif.[1]

Therapeutic Applications:
  • Central Nervous System (CNS) Disorders: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists for GABA-A receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[1]

  • Pain Management: The multimodal activity of compounds containing the 1,9-diazaspiro[5.5]undecane core against multiple receptors associated with pain pathways makes them a promising class for the development of new pain treatments.[2]

  • Metabolic Diseases: 1,9-Diazaspiro[5.5]undecane-containing compounds have been explored as dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, indicating their potential for treating metabolic diseases like obesity.[3]

  • Antiviral Activity: Certain diazaspiro[5.5]undecane analogs have been identified as potent CCR5 antagonists, a crucial co-receptor for HIV entry, demonstrating their potential as antiviral agents.[4]

  • Oncology: The broader class of spiro compounds, including diazaspiro[5.5]undecane derivatives, has emerged as a significant area of interest in cancer research due to their promising anticancer activities.[5]

Part 3: Synthesis Strategies for the Diazaspiro[5.5]undecane Core

The construction of the diazaspiro[5.5]undecane skeleton can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the starting materials' availability.

A general and effective method for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives involves a cascade cyclization through a [5+1] double Michael addition reaction. This approach utilizes N,N-dimethylbarbituric acid and diarylideneacetone derivatives in the presence of a base like diethylamine at ambient temperature, often resulting in excellent yields.[6]

A divergent synthesis for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has also been described.[7] A key step in this methodology is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[7]

The synthesis of 1,7-diazaspiro[5.5]undecane has been accomplished through a convenient three-step process involving a Claisen condensation, followed by an acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam.[8]

Visualizing a General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Purification & Characterization cluster_3 Final Product A Piperidone Derivative C Ring Formation / Spirocyclization A->C B Appropriate Nucleophile/Electrophile B->C D Functional Group Interconversion C->D Modification of substituents E Chromatography D->E F Spectroscopic Analysis (NMR, MS, etc.) E->F G Substituted Diazaspiro[5.5]undecane F->G

Caption: A generalized workflow for the synthesis of substituted diazaspiro[5.5]undecane derivatives.

Part 4: Experimental Protocols - A Representative Synthesis

While a specific protocol for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is not available, the following is a representative procedure for the synthesis of a related diazaspiro[5.5]undecane derivative, which can be adapted by skilled chemists.

Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [9]

This synthesis involves a multi-step sequence starting from N-Boc-piperidone.

  • Epoxidation: N-Boc-piperidone is treated with a Corey-Chaykovsky reagent to form the corresponding epoxide.[9]

  • Ring Opening: The epoxide undergoes thermal ring opening with an appropriate arylamine to yield an aminoalcohol.[9]

  • Acylation: The resulting aminoalcohol is acylated with a suitable acyl halide.[9]

  • Intramolecular Cyclization: Treatment with a base, such as potassium tert-butoxide, at low temperatures induces intramolecular cyclization to form the spirocyclic core.[9]

  • Deprotection and N-Alkylation: The Boc-protecting group is removed, followed by N-alkylation to introduce the desired substituent at the nitrogen atom, yielding the final target compounds.[9]

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold is a validated and highly promising framework in the landscape of modern drug discovery. While the specific compound, 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, remains to be fully characterized in the public scientific literature, the extensive and successful research on its structural analogs provides a strong impetus for its further investigation. The diverse biological activities exhibited by this class of molecules, ranging from CNS modulation to antiviral and anticancer effects, suggest that novel derivatives, including the title compound, could hold significant therapeutic potential. Future research efforts should focus on the development of efficient and scalable synthetic routes to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and a comprehensive evaluation of its pharmacological profile. Such studies will undoubtedly contribute to the expanding role of diazaspiro[5.5]undecanes in the development of next-generation therapeutics.

References

  • Štefane, B., & Kočevar, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2074–2101. [Link][2]

  • Leza, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10853–10870. [Link][9]

  • Štefane, B., & Kočevar, M. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Beilstein Journal of Organic Chemistry, 13. [Link][10]

  • Andersen, R. J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18197–18214. [Link][11]

  • Pradhan, P. P., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link][6]

  • Andersen, R. J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link][12]

  • Request PDF. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link][7]

  • ElectronicsAndBooks. (n.d.). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. ElectronicsAndBooks. [Link]

  • PubMed. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. [Link][8]

  • PubMed. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link][4]

Sources

Exploratory

discovery and history of diazaspiro[5.5]undecane scaffolds

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of diazaspiro[5.5]undecane scaffolds. From "Escape from Flatland" to Clinical Candidates Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of diazaspiro[5.5]undecane scaffolds.

From "Escape from Flatland" to Clinical Candidates

Executive Summary: The sp3 Imperative

In modern drug discovery, the diazaspiro[5.5]undecane scaffold represents a critical structural solution to the "flatness" problem inherent in traditional aromatic-rich libraries. As a rigid, bicyclic, sp3-rich diamine, this scaffold offers orthogonal vector orientation for substituents, enabling precise exploration of 3D chemical space.

Unlike flexible linkers (e.g., propyl chains) or flat linkers (e.g., piperazines, biphenyls), the spiro[5.5]undecane core restricts conformational entropy while maintaining specific exit vectors. This results in improved Lipophilicity Efficiency (LipE) , enhanced metabolic stability, and reduced off-target toxicity, positioning it as a privileged motif in GPCR and enzyme inhibitor design.

Historical Context & Discovery

Origins: The Natural Product Connection

The intellectual lineage of diazaspiro[5.5]undecanes traces back to the structural analysis of histrionicotoxins , spirocyclic alkaloids isolated from the skin of the poison dart frog Dendrobates histrionicus. While histrionicotoxins feature a spiro[5.5] core (specifically an azaspiro system), their complexity and scarcity drove synthetic chemists to design simplified, tractable analogs.

The "Privileged Structure" Era

The transition from natural product curiosity to medicinal chemistry staple occurred in the late 1990s and early 2000s. Researchers recognized that the 1,9- and 3,9-diazaspiro[5.5]undecane isomers could serve as rigid bioisosteres for piperazines and bipiperidines.

  • Early 2000s: Patents began appearing for 3,9-diazaspiro[5.5]undecanes as CCR5 antagonists (HIV entry inhibitors), validating the scaffold's ability to bind complex GPCR pockets.

  • 2010s-Present: The scaffold expanded into metabolic targets (ACC inhibitors), oncology (PARP inhibitors), and CNS agents (GABA antagonists), driven by the industry-wide push to increase fraction sp3 (Fsp3) in drug candidates.

Synthetic Architectures & Protocols

The synthesis of these scaffolds is non-trivial due to the formation of the quaternary spiro-carbon. Two dominant isomers—3,9-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane —require distinct synthetic strategies.

Core Synthesis: 3,9-Diazaspiro[5.5]undecane

This isomer is classically synthesized via a double Michael addition/cyclization sequence, often referred to as the "Weiss-Cook" type condensation or modified cyanoacetate routes.

Protocol: Scalable Synthesis of 3,9-Diazaspiro[5.5]undecane

Objective: Synthesis of the N-protected core from commercially available N-benzyl-4-piperidone.

Reagents:

  • N-Benzyl-4-piperidone[1][2]

  • Ethyl cyanoacetate[1][2]

  • Ammonia (ethanol solution)[1]

  • Sulfuric acid (30% aq)[1]

  • Lithium Aluminum Hydride (LiAlH4)[3]

Step-by-Step Methodology:

  • Knoevenagel-Michael Cascade:

    • Dissolve N-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.0 eq) in a saturated ethanolic ammonia solution.

    • Stir at 0–5 °C for 48–72 hours. The ammonia acts as a catalyst and nitrogen source, promoting the formation of the intermediate "Guareschi imide" type structure (2,4-dioxo-1,5-dicyano-spiro cycle).

    • Checkpoint: A heavy precipitate forms. Filter and wash with cold ethanol to isolate the dicyano-diamide intermediate.

  • Hydrolysis & Decarboxylation:

    • Suspend the intermediate in 30% H2SO4 and reflux for 12–24 hours. This harsh acidic condition hydrolyzes the nitriles and amides, and decarboxylates the positions alpha to the carbonyls.

    • Result: Formation of the 3,9-diazaspiro[5.5]undecane-2,4-dione (spiro-glutarimide).

  • Global Reduction:

    • Suspend the spiro-imide in anhydrous THF under N2 atmosphere.

    • Slowly add LiAlH4 (4.0 eq) at 0 °C, then reflux for 16 hours to reduce both carbonyls to methylenes.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts and concentrate.

  • Purification:

    • The crude diamine is often an oil. It can be purified via vacuum distillation or converted to a Boc-protected derivative for column chromatography (DCM/MeOH gradients).

Synthetic Logic Visualization

The following diagram illustrates the divergent pathways to the 1,9- and 3,9- isomers.

SpiroSynthesis Start N-Benzyl-4-piperidone RouteA Route A: 3,9-Isomer (Weiss-Cook Type) Start->RouteA RouteB Route B: 1,9-Isomer (RCM Strategy) Start->RouteB StepA1 Ethyl Cyanoacetate + NH3/EtOH RouteA->StepA1 InterA Spiro-dicyano-imide StepA1->InterA StepA2 H2SO4 Reflux (-CO2) InterA->StepA2 StepA3 LiAlH4 Reduction StepA2->StepA3 ProdA 3,9-Diazaspiro[5.5]undecane StepA3->ProdA Target1 Target Class: GPCRs ProdA->Target1 GABA / CCR5 StepB1 Allylation of Piperidone Enolate RouteB->StepB1 StepB2 Reductive Amination (Allyl Amine) StepB1->StepB2 StepB3 Ring-Closing Metathesis (Grubbs II) StepB2->StepB3 ProdB 1,9-Diazaspiro[5.5]undecane StepB3->ProdB Target2 Target Class: Enzymes ProdB->Target2 ACC / PARP

Caption: Divergent synthetic pathways for 3,9- and 1,9-diazaspiro[5.5]undecane scaffolds emphasizing the "Weiss-Cook" condensation and Ring-Closing Metathesis (RCM) strategies.

Medicinal Chemistry Applications

The utility of diazaspiro[5.5]undecanes lies in their ability to project substituents into defined vectors, often improving selectivity compared to flexible analogs.[4]

Case Study: Metabolic Disease (ACC Inhibitors)

Target: Acetyl-CoA Carboxylase (ACC1/2).[4] Challenge: Traditional ACC inhibitors suffered from poor metabolic stability and high lipophilicity. Solution: Pfizer and other groups utilized the 1,9-diazaspiro[5.5]undecane core.

  • Mechanism: The spiro core serves as a rigid linker connecting a specific "head" group (interacting with the carboxyltransferase domain) and a "tail" group.

  • Outcome: Compounds like ND-630 (related spiro-derivatives) demonstrated that the spiro-linker improved the Lipophilic Efficiency (LipE) by lowering LogP while maintaining potency. The 1,9-geometry was crucial for positioning the amide bond to interact with the enzyme backbone.

Case Study: CNS Disorders (GABA-A Antagonists)

Target: GABA-A Receptor (Competitive Antagonists). Compound: 3,9-Diazaspiro[5.5]undecane derivatives (e.g., Compound 1e). Insight: A study on 3,9-diazaspiro[5.5]undecane-2,4-diones revealed they could act as bioisosteres for the acidic moiety typically required for GABA-A binding. The rigid spiro-structure allowed the molecule to span the interface between the


 and 

subunits of the receptor.
  • Key Result: High affinity (

    
     = 180 nM) and selectivity for extrasynaptic 
    
    
    
    subtypes, with potential applications in immunomodulation (T-cell proliferation rescue).[5][6]
Case Study: Oncology (PARP Inhibitors)

Target: Poly(ADP-ribose) Polymerase 1 (PARP-1).[4][7] Innovation: Replacing the piperazine core of Olaparib with a diazaspiro scaffold.

  • Rationale: Piperazines can sometimes be associated with genotoxicity or promiscuity.

  • Result: The spiro-analog maintained high PARP-1 affinity (IC50 ~12 nM) but significantly reduced DNA damage markers compared to "worst-in-class" piperazine analogs. This highlights the scaffold's utility in reducing off-target toxicity.

Physicochemical Profile: The "Spiro" Advantage

The following table summarizes why a medicinal chemist would select a diazaspiro[5.5]undecane over a standard piperazine or bipiperidine.

PropertyPiperazine / Bipiperidine (Flat)Diazaspiro[5.5]undecane (3D)Impact on Drug Design
Shape (Fsp3) Low (Planar/Flexible)High (Rigid/Spherical)Higher Fsp3 correlates with better clinical success rates.
Vector Orientation Linear (180°) or FlexibleDefined Angle (~109°)Access to novel IP space and specific binding pockets.
Solubility ModerateImprovedDisruption of crystal packing energy improves aqueous solubility.
Metabolic Stability Susceptible to N-oxidation/Ring openingHighQuaternary carbon blocks metabolic soft spots; steric bulk protects N.
Selectivity Lower (Promiscuous binding)HigherRigid shape fits "lock and key" targets more precisely.
Biological Signaling & Mechanism

The diagram below illustrates the role of the scaffold in the Acetyl-CoA Carboxylase (ACC) inhibition pathway, a primary application of the 1,9-isomer.

ACC_Pathway Signal Metabolic Stress / Drug Input Inhibitor 1,9-Diazaspiro-based Inhibitor Signal->Inhibitor ACC Acetyl-CoA Carboxylase (ACC1/2) Inhibitor->ACC Allosteric Inhibition Rxn Acetyl-CoA -> Malonyl-CoA Inhibitor->Rxn Reduces Malonyl-CoA ACC->Rxn Catalyzes FattyAcid Fatty Acid Synthesis (Lipogenesis) Rxn->FattyAcid Promotes Rxn->FattyAcid Decreased Oxidation Fatty Acid Oxidation Rxn->Oxidation Inhibits (via CPT-1) Rxn->Oxidation Increased

Caption: Mechanism of action for 1,9-diazaspiro-based ACC inhibitors. Inhibition prevents Malonyl-CoA formation, shifting metabolism from lipogenesis to fatty acid oxidation.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 2021.[6] [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry, 2015. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 2017.[8] [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Tetrahedron Letters, 2005. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry, 2018. [Link][7]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Journal of Organic Chemistry, 2009. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry, 2020. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane In the relentless pursuit of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds is paramount. The diazaspiro[5.5]undecane core represents a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1][2] This inherent three-dimensionality can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to more traditional flat, aromatic compounds.[1][3]

While a direct survey of published literature reveals a scarcity of biological data for the specific molecule, 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, its structural congeners have demonstrated a remarkable breadth of activity across diverse therapeutic areas. This guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this promising, yet underexplored, compound. By leveraging structure-activity relationship (SAR) data from analogous diazaspiro[5.5]undecane derivatives, we will delineate a logical, evidence-based path for its investigation, from initial target hypothesis to detailed experimental validation. This document serves as a technical roadmap for researchers aiming to unlock the full therapeutic potential of this unique spirocyclic scaffold.

The Privileged Scaffold: Why Diazaspiro[5.5]undecanes are Attracting Attention

The diazaspiro[5.5]undecane framework is more than just a novel structure; it is a strategic platform for drug design. Unlike conformationally flexible linear molecules, the spirocyclic core constrains the molecule into a defined shape.[4] This rigidity is advantageous for several reasons:

  • Enhanced Target Affinity: By pre-organizing substituents into a specific 3D arrangement, the entropic penalty upon binding to a target protein is reduced, potentially leading to higher affinity and potency.

  • Improved Selectivity: The precise positioning of functional groups allows for fine-tuned interactions with a target's binding site, enabling the design of ligands that can distinguish between closely related proteins, such as receptor subtypes or enzyme isoforms.

  • Favorable Physicochemical Properties: The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved solubility, metabolic stability, and overall drug-likeness, moving compounds out of "flatland" and into a more favorable chemical space.[3][5]

These attributes have contributed to the growing interest in diazaspirocycles as bioisosteres for common motifs like piperazine, offering a novel approach to overcoming challenges in drug development.[1][6]

Potential Therapeutic Arenas and Targets: An Analogue-Based Approach

Based on the extensive biological activities reported for various diazaspiro[5.5]undecane derivatives and related spirocyclic compounds, we can hypothesize several high-priority therapeutic areas for investigation.

Central Nervous System (CNS) Disorders

The diazaspiro[5.5]undecane scaffold has been extensively explored for its activity on CNS targets, suggesting its potential for treating neurodegenerative diseases, psychiatric disorders, and pain.

  • Sigma Receptors (σ1R and σ2R):

    • Rationale: The sigma-2 receptor (σ2R/TMEM97) is a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's.[6] Diazaspiroalkanes have been successfully developed as bioisosteres for piperazine in high-affinity σ2R ligands.[6] Furthermore, dual-acting compounds targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have been developed from 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds for the treatment of pain.[7][8]

    • Proposed Targets: σ1 Receptor, σ2 Receptor (TMEM97), μ-Opioid Receptor (MOR).

  • GABAergic System:

    • Rationale: 3,9-Diazaspiro[5.5]undecane derivatives have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R), a key inhibitory neurotransmitter receptor in the brain.[9][10] Ligands targeting specific GABA-A R subtypes have potential applications in treating epilepsy, anxiety, and sleep disorders.

    • Proposed Target: GABA-A Receptor subtypes.

  • Cholinergic System:

    • Rationale: Inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[11] Spiro-heterocyclic compounds have shown potential as AChE inhibitors.[12][13] Additionally, spiro-compounds known as spirolides act as potent antagonists of nicotinic acetylcholine receptors (nAChRs) and are being explored as leads for neuroprotective agents.[14]

    • Proposed Targets: Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChRs).

Oncology

The rigid architecture of spirocycles makes them ideal scaffolds for inhibitors of enzymes involved in cancer signaling and DNA repair.

  • DNA Damage Response:

    • Rationale: Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks. PARP inhibitors are a successful class of drugs for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Notably, derivatives of 1,9-diazaspiro[5.5]undecane have been developed as potent PARP-1 inhibitors.[2]

    • Proposed Target: PARP-1.

  • General Cytotoxicity and Novel Pathways:

    • Rationale: A wide variety of spirocyclic compounds, including spiro-oxindoles and spirodienones, have demonstrated potent cytotoxic effects against a range of human cancer cell lines, such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[15][16][17] The mechanisms are often varied, and an initial broad-panel screen is warranted.

    • Proposed Strategy: Broad-spectrum cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60) to identify initial leads.

Metabolic Diseases

Metabolic regulation offers another promising avenue, with key enzymes being validated targets for diazaspiro[5.5]undecane analogues.

  • Fatty Acid Metabolism:

    • Rationale: Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which are rate-limiting enzymes in fatty acid synthesis and oxidation, respectively. Inhibition of ACC is a compelling strategy for treating obesity and related metabolic disorders. Compounds containing the 1,9-diazaspiro[5.5]undecane core have been reported as potent dual inhibitors of ACC1 and ACC2.[2][18]

    • Proposed Targets: ACC1, ACC2.

Infectious Diseases

The unique shapes of spirocycles can disrupt essential microbial processes, making them attractive candidates for novel antimicrobial agents.

  • Antibacterial and Antifungal Activity:

    • Rationale: Spiroheterocyclic compounds, particularly spirooxindolopyrrolidines, have shown excellent antimicrobial activity, including against multidrug-resistant nosocomial pathogens.[19][20] The structural novelty of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold could potentially overcome existing resistance mechanisms.

    • Proposed Strategy: Initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and pathogenic fungi.

Comparative Bioactivity of Diazaspiro[5.5]undecane Analogues

To provide a benchmark for future studies, the following table summarizes quantitative bioactivity data for various diazaspiro[5.5]undecane derivatives against key targets identified from the literature.

Compound ClassTargetBioactivityReference
1,9-Diazaspiro[5.5]undecaneACC1IC50: 7 nM[2]
1,9-Diazaspiro[5.5]undecaneACC2IC50: 3 nM[2]
1,9-Diazaspiro[5.5]undecanePARP-1IC50: 6.2 nM[2]
1,9-Diazaspiro[5.5]undecaneNeurokinin-1 (NK1) ReceptorIC50: 1.9 nM[18]
3,9-Diazaspiro[5.5]undecaneGABA-A Receptor (α4βδ)Ki: 180 nM[9]
1-Oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (MOR)EC50: 16 nM[7]
1-Oxa-4,9-diazaspiro[5.5]undecaneSigma-1 Receptor (σ1R)Ki: 20 nM[7]

Experimental Workflows for Target Validation

A structured, multi-tiered approach is essential for efficiently identifying and validating the biological targets of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

Diagram: General Target Identification and Validation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Lead Optimization Compound 2,7-Dimethyl-2,9- diazaspiro[5.5]undecane PhenotypicScreen Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) Compound->PhenotypicScreen TargetClassScreen Broad Target Class Screening (e.g., Kinase, GPCR, Ion Channel panels) Compound->TargetClassScreen HitDeconvolution Hit Deconvolution & Target Identification (Affinity Chromatography, etc.) PhenotypicScreen->HitDeconvolution Hypothesis Generate Target Hypotheses TargetClassScreen->Hypothesis HitDeconvolution->Hypothesis SAR_Analysis SAR Analysis of Analogues (Literature-based) SAR_Analysis->Hypothesis BiochemicalAssay Biochemical/Biophysical Assays (Enzyme kinetics, Binding assays) Hypothesis->BiochemicalAssay CellularAssay Cell-Based Functional Assays (Signaling, Reporter gene) BiochemicalAssay->CellularAssay Orthogonal Orthogonal Validation (e.g., Target Knockdown/Overexpression) CellularAssay->Orthogonal LeadOpt Lead Optimization Orthogonal->LeadOpt

Caption: A multi-phase workflow for identifying and validating therapeutic targets.

Detailed Protocol 1: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from established methods to determine the inhibitory effect of a compound on PARP-1 activity by measuring the synthesis of poly(ADP-ribose) (PAR).[2]

Principle: In a 96-well plate coated with histones and activated DNA, active PARP-1 enzyme synthesizes PAR chains using biotinylated NAD+. The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate. A reduction in signal indicates PARP-1 inhibition.

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones and containing nicked DNA (commercially available kits, e.g., from Trevigen).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in assay buffer (e.g., final concentrations from 10 µM to 0.5 nM). Include a vehicle control (e.g., 1% DMSO) and a known PARP inhibitor positive control (e.g., Olaparib).

  • Reaction Setup:

    • To each well, add 25 µL of the test compound dilutions or controls.

    • Add 15 µL of PARP-1 enzyme solution (final concentration ~1 unit/well).

    • Tap gently to mix.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a PARP cocktail containing biotinylated NAD+.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Washing: Wash the plate 4 times with a wash buffer (e.g., PBS + 0.1% Tween-20) to remove unincorporated reagents.

  • Detection:

    • Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well.

    • Incubate at 25°C for 60 minutes.

    • Wash the plate 4 times as described in step 6.

  • Signal Generation: Add 50 µL of a chemiluminescent HRP substrate (e.g., SuperSignal™ West Pico) to each well.

  • Data Acquisition: Immediately read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Detailed Protocol 2: Radioligand Binding Assay for μ-Opioid Receptor (MOR)

This protocol determines the binding affinity of the test compound to the MOR by measuring its ability to compete with a radiolabeled ligand.

Principle: Cell membranes expressing the human MOR are incubated with a constant concentration of a high-affinity radiolabeled MOR antagonist (e.g., [³H]-diprenorphine) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293).

  • Compound Preparation: Prepare an 11-point, half-log serial dilution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Final assay concentrations may range from 10 µM to 100 pM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-diprenorphine (final concentration ~0.5 nM), and 100 µL membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone), 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Determine the percent inhibition caused by the test compound at each concentration.

    • Calculate the IC50 value using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: MOR Agonism and σ1R Antagonism Pathway in Pain Modulation

cluster_1 Postsynaptic Neuron MOR MOR μ-Opioid Receptor (MOR) Ca_Channel Ca²⁺ Channel MOR->Ca_Channel Inhibits Vesicle Vesicle (Glutamate, Substance P) Ca_Channel->Vesicle Triggers Release Pain_Signal_In Ascending Pain Signal K_Channel K⁺ Channel Hyperpol Hyperpolarization (Reduced Excitability) K_Channel->Hyperpol Pain_Signal_Out Reduced Pain Signal MOR_post MOR_post μ-Opioid Receptor (MOR) MOR_post->K_Channel Activates Sigma1R Sigma1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor Sigma1R->IP3R Potentiates Ca_Release Ca²⁺ Release (Sensitization) IP3R->Ca_Release Compound Diazaspiro[5.5]undecane Derivative Compound->MOR Agonist Compound->MOR_post Agonist Compound->Sigma1R Antagonist

Caption: Dual-target mechanism for enhanced analgesia and potentially reduced side effects.

Conclusion and Future Directions

While 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane remains a molecule of unknown biological function, its core scaffold is a member of a well-validated class of therapeutically active compounds. The evidence compiled from analogous structures strongly suggests that its potential lies in high-value therapeutic areas, particularly CNS disorders, oncology, and metabolic diseases. The most promising and mechanistically supported initial targets for investigation include the sigma receptors, GABA-A receptors, PARP-1, and ACC enzymes.

The immediate path forward requires the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane and the execution of the screening and validation workflows detailed in this guide. A tiered approach, beginning with broad functional screening followed by focused investigation of the high-priority targets identified herein, will provide the most efficient route to elucidating its therapeutic value. The unique substitution pattern of this specific molecule may confer novel selectivity or potency profiles, offering a distinct opportunity to develop a next-generation therapeutic with an improved clinical profile.

References

A numbered list of all cited sources will be provided below, including the Title, Source, and a valid, clickable URL for verification.

  • Al-Mansour, A. I., et al. (2021). Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. Journal of Infection and Public Health. [Link]

  • Habibi, A., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research. [Link]

  • Siddiqui, N., et al. (2007). Spiro-heterocycles: A convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones. Indian Journal of Chemistry - Section B. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Kysil, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Saeed, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • Hugel, H. M., & Ziora, Z. M. (2021). Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. Bioorganic & Medicinal Chemistry. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. [Link]

  • Aljuaid, A., et al. (2024). In Silico and ADMET Studies of Spiro-Quinazoline Compounds as Acetylcholine Esterase Inhibitors Against Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets. [Link]

  • Alonso, E., et al. (2018). In Vitro Effects of Chronic Spirolide Treatment on Human Neuronal Stem Cell Differentiation and Cholinergic System Development. Marine Drugs. [Link]

  • Choi, D., et al. (2020). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Molecules. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Lykholay, A., & Zhabinskii, V. (2023). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. [Link]

  • Ben Hadda, T., et al. (2020). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Current Drug Discovery Technologies. [Link]

  • Kumar, R., et al. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Aggarwal, P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Burgey, C. S., & Williams, T. M. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters. [Link]

  • Krasavin, M. (Ed.). (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]

  • Aggarwal, P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. [Link]

  • Choi, D., et al. (2020). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Molecules. [Link]

  • García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Aggarwal, P., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Wang, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Iranian Chemical Society. [Link]

  • Wang, Y., et al. (2014). Alkaloids Isolated from Natural Herbs as the Anticancer Agents. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Ayaz, M., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

  • Wdowiak, K., et al. (2022). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in Pharmacology. [Link]

  • Gnezdilov, O. I., et al. (2022). Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. Molecules. [Link]

Sources

Exploratory

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane: Scaffold Architecture &amp; Medicinal Applications

The following technical guide details the architecture, synthesis, and medicinal utility of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold. This document is structured for drug discovery scientists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the architecture, synthesis, and medicinal utility of the 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane scaffold. This document is structured for drug discovery scientists, focusing on the molecule's role as a privileged spirocyclic core for escaping "flatland" in library design.

[1]

Executive Summary

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane represents a specialized subclass of the diazaspiro[5.5]undecane family—a privileged scaffold in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic diamine offers a high fraction of sp³-hybridized carbons (


), conferring three-dimensional complexity that improves solubility and metabolic stability while providing precise vector orientation for side chains.

This specific analog features a 2,9-diaza arrangement (nitrogen atoms in separate rings) with asymmetric methylation: an


-methyl group at position 2  and a 

-methyl group at position 7
(adjacent to the spiro center).[1] This substitution pattern creates a unique steric environment, restricting conformational mobility and enhancing selectivity for targets such as GPCRs (Chemokine receptors, Opioid receptors) and Endoplasmic Reticulum (ER) stress modulators in oncology.

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Logic

The molecule consists of two six-membered piperidine rings fused at a single quaternary carbon (C6).[1]

  • Rigidity: The spiro-fusion locks the two rings perpendicular to each other, preventing the "pancaking" often seen in fused bicyclic systems.

  • The 7-Methyl "Buttress": The methyl group at C7 is strategically placed adjacent to the spiro center.[1] This creates steric bulk that biases the conformation of the second ring, often locking it into a specific chair conformer. This is a critical tool in "conformational restriction" strategies to improve binding affinity.

Calculated Properties (In Silico)
PropertyValue (Approx.)Significance
Formula

Low MW fragment, ideal for Lead-Like libraries.[1]
MW 182.31 g/mol High ligand efficiency potential.
cLogP 1.2 – 1.6Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA ~24 ŲExcellent oral bioavailability (Rule of 5 compliant).
pKa (N2) ~8.5 (Tertiary amine)Protonated at physiological pH; good for electrostatic interactions (e.g., Asp residues in GPCRs).
pKa (N9) ~10.5 (Secondary amine)Highly basic; primary handle for further derivatization.

Synthetic Pathways[4][5][6]

The synthesis of 2,7-dimethyl-2,9-diazaspiro[5.5]undecane requires a strategy that differentiates the two rings to allow asymmetric methylation.[1]

Retrosynthetic Analysis

The most robust route involves the construction of the spiro core via a double Michael addition or a Mannich-type condensation sequence.[1]

Key Disconnection:

  • Spiro-Cyclization: Form the second piperidine ring onto an existing 4-piperidone derivative.[1]

  • Precursors:

    
    -Methyl-4-piperidone (provides Ring A and N2-Methyl) + Methyl vinyl ketone equivalent (provides Ring B and C7-Methyl).[1]
    
Detailed Synthetic Protocol

Note: The following is a generalized high-fidelity protocol for constructing 7-substituted-2,9-diazaspiro[5.5]undecanes.

Step 1: Knoevenagel Condensation

Reagents:


-Methyl-4-piperidone, Ethyl cyanoacetate, Ammonium acetate, Acetic acid.[1]
Procedure: 
  • Reflux

    
    -methyl-4-piperidone with ethyl cyanoacetate in benzene/toluene with a Dean-Stark trap.
    
  • Mechanism: Formation of the

    
    -unsaturated cyanoester intermediate.
    
  • Yield: Typically >80%.

Step 2: Michael Addition & Cyclization (The Spiro Step)

Reagents: Substituted acrylate or acrylonitrile (e.g., 2-methylacrylonitrile for C-methylation logic), Base (NaOEt). Correction for 7-Methyl: To install a methyl at C7 (adjacent to spiro), the incoming Michael acceptor must carry the methyl group, or a specific divinyl ketone precursor must be used. Optimized Route (Divinyl Ketone Strategy):

  • Reactants:

    
    -Methyl-4-piperidone + Methyl vinyl ketone (MVK) derivatives.
    
  • Catalyst: Methanolic ammonia or primary amine (

    
     for N9 substitution).[1]
    
  • Cyclization: The amine undergoes a double Michael addition to a divinyl ketone intermediate generated in situ, forming the second ring.

Step 3: Reduction

Reagents:


 (Lithium Aluminum Hydride) in THF.
Action:  Reduces the carbonyls/nitriles from the cyclization step to the final amine and methylene groups.
Result:  2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.[1][2]
Visualization: Synthetic Logic

Synthesis Precursor N-Methyl-4-Piperidone Intermediate Divinyl Ketone Intermediate Precursor->Intermediate Aldol/Mannich Reagent Methyl Vinyl Ketone (or equiv.) Reagent->Intermediate Cyclization Double Michael Addition (Spiro Formation) Intermediate->Cyclization + NH3/Amine Product 2,7-Dimethyl-2,9- diazaspiro[5.5]undecane Cyclization->Product Reduction (LiAlH4)

Caption: Modular assembly of the spiro[5.5]undecane core via divinyl ketone intermediates.

Medicinal Chemistry Applications

GPCR Antagonists (CCR5 & Opioids)

The 2,9-diazaspiro[5.5]undecane scaffold is a validated bioisostere for 4,4'-disubstituted piperidines.

  • Mechanism: The spiro-core positions two basic nitrogens at a fixed distance (~5-6 Å).[1] This mimics the pharmacophore of peptide mimetics binding to Class A GPCRs.

  • Application: Derivatives have shown potent antagonism against CCR5 (HIV entry) and NK1 receptors . The 7-methyl group enhances selectivity by clashing with "flat" hydrophobic pockets in off-target receptors (e.g., hERG channel), thereby improving the safety profile.

ER Stress Induction (Oncology)

Recent high-throughput screens have identified 2,9-diazaspiro[5.5]undecanes as potent inducers of the Unfolded Protein Response (UPR) .

  • Target: The scaffold disrupts intracellular

    
     homeostasis in glioma cells.[3][4]
    
  • Efficacy: The 2,9-diaza core is essential for activity.[1] Substituents on the nitrogen (N9) modulate lipophilicity to target the Endoplasmic Reticulum membrane. The 2,7-dimethyl analog serves as a more lipophilic, brain-penetrant variant suitable for targeting Glioblastoma Multiforme (GBM).[1]

Sigma Receptor Modulation

The spiro-amine motif possesses high affinity for Sigma-1 (


) receptors .[1]
  • Therapeutic Area: Neuropathic pain and neurodegeneration.

  • SAR Insight: The N-methyl group (at N2) serves as the cationic headgroup required for the aspartate anchor in the

    
     binding pocket, while the rigid spiro-framework spans the hydrophobic tunnel.[1]
    

Experimental Protocol: Characterization

Standard operating procedure for verifying the identity of the synthesized core.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Diagnostic Signals:

    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       0.95 (d, 3H, 
      
      
      
      ): Look for a doublet indicating the methyl is attached to a methine carbon.
    • 
       1.40–1.80 (m, methylene envelope): Characteristic of the spiro-cyclohexyl rings.
      

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Parent Ion:

    
     Da.
    
  • Fragmentation: Look for loss of methyl amine or retro-Mannich fragmentation patterns typical of spiro-piperidines.

Structure-Activity Relationship (SAR) Visualization[1]

SAR Core 2,7-Dimethyl-2,9- diazaspiro[5.5]undecane Core N2_Mod N2-Methyl Group Core->N2_Mod C7_Mod C7-Methyl (Buttress) Core->C7_Mod N9_Mod N9-Amine (Secondary) Core->N9_Mod N2_Effect Essential for Sigma-1/GPCR cationic interaction N2_Mod->N2_Effect C7_Effect Restricts ring conformation; Reduces hERG binding C7_Mod->C7_Effect N9_Effect Primary vector for library diversification (Amides/Ureas) N9_Mod->N9_Effect

Caption: Pharmacophore mapping of the 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold.

References

  • PubChem. (n.d.). 2,7-dimethyl-2,9-diazaspiro[5.5]undecane (Compound). National Library of Medicine. Retrieved from [Link]

  • Selly, T. et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response. PLOS ONE. Retrieved from [Link]

  • Finke, P. E. et al. (2006). Antagonists of the CCR5 Receptor.[5] Annual Reports in Medicinal Chemistry. (Contextual validation of spiro-piperidines in GPCRs).

  • Mokrosz, J. L. (2003). Spiro-piperidines as privileged scaffolds for Sigma Receptors. Journal of Medicinal Chemistry. (General scaffold utility).[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery The diazaspiro[5.5]undecane core is a privileged three-dimensional heterocyclic motif that has garnered considerable attenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The diazaspiro[5.5]undecane core is a privileged three-dimensional heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Its rigid, spirocyclic framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for a diverse range of biological targets.[2] This structural rigidity can lead to improved binding affinity and a more favorable pharmacokinetic profile compared to more flexible acyclic or monocyclic analogues.[3]

Derivatives of this scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases. They have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic disorders, antagonists for the Neurokinin-1 (NK1) receptor in pain and inflammation, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy.[2] Given the chiral nature of drug-target interactions, the ability to synthesize specific stereoisomers of these complex molecules is paramount. This guide provides an in-depth exploration of modern stereoselective synthetic strategies to access these valuable compounds, with a focus on the underlying principles of stereocontrol and practical, field-proven protocols.

Strategic Approaches to Stereocontrol in Diazaspiro[5.5]undecane Synthesis

The construction of the diazaspiro[5.5]undecane skeleton with control over its stereochemistry can be broadly categorized into two main strategies: diastereoselective and enantioselective methods. Diastereoselective approaches often rely on substrate control or the use of achiral reagents to favor the formation of one diastereomer over others. Enantioselective methods, which are often more sought after in drug development, employ chiral catalysts or auxiliaries to produce a single enantiomer in excess.

This guide will focus on two powerful and representative methodologies:

  • Diastereoselective Double Michael Addition: A robust and atom-economical cascade reaction for the synthesis of highly functionalized diazaspiro[5.5]undecane-tetraones.

  • Organocatalytic Asymmetric Aza-Diels-Alder Reaction: A state-of-the-art approach for the enantioselective construction of the core piperidine rings, leveraging chiral Brønsted acid catalysis.

Methodology 1: Diastereoselective [5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This cascade reaction represents a highly efficient method for the construction of complex spiro-heterocycles from simple, acyclic precursors.[4][5] The strategy involves the reaction of an active methylene compound, such as N,N-dimethylbarbituric acid, with a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone). The reaction proceeds via a sequential double Michael addition, forming two new carbon-carbon bonds and the spirocyclic core in a single operation.[4]

Causality of Stereoselectivity

The observed high diastereoselectivity in this reaction is a consequence of the thermodynamic stability of the resulting product. The reaction, promoted by a simple base like diethylamine, allows for the formation of the most stable chair conformation of the newly formed cyclohexanone ring.[5] This thermodynamic control ensures that the bulky aryl substituents preferentially occupy the equatorial positions to minimize steric strain, leading to the formation of a single diastereomer. X-ray crystallographic studies have confirmed that the cyclohexanone unit of the resulting spirocycles adopts a chair conformation.[4]

Reaction Workflow and Mechanism

The reaction proceeds through a cascade of conjugate additions. The base deprotonates the N,N-dimethylbarbituric acid, which then acts as a nucleophile in the first Michael addition to the divinylketone. A subsequent intramolecular Michael addition then closes the second ring to form the spirocyclic product.

G cluster_0 Reaction Initiation cluster_1 First Michael Addition cluster_2 Intramolecular Cyclization A N,N-Dimethyl- barbituric Acid C Enolate Intermediate A->C Deprotonation B Diethylamine (Base) D Divinylketone E Michael Adduct C->E Nucleophilic Attack D->E F Intramolecular Michael Addition E->F Ring Closure G Diazaspiro[5.5]undecane Product F->G Protonation G CPA Chiral Phosphoric Acid (CPA) Activated_Complex [CPA-Imine-Diene] Transition State CPA->Activated_Complex Forms Chiral Pocket Imine Imine Substrate Imine->Activated_Complex Diene Diene Substrate Diene->Activated_Complex Facial Selective Attack Product Chiral Tetrahydropyridine Product Activated_Complex->Product Cycloaddition Regenerated_CPA Regenerated CPA Product->Regenerated_CPA Product Release Regenerated_CPA->CPA Catalyst Turnover

Sources

Application

Application Notes &amp; Protocols: The 2,7-Diazaspiro[5.5]undecane Scaffold in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of medicinal chemistry, the quest for novel molecular architectures tha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds." Their inherent non-planar, rigid conformation allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[1] This contrasts with more flexible linear molecules, which often require a significant entropic penalty upon binding.

Within this class, the diazaspiro[5.5]undecane core, a spiro-fused dipiperidine system, has garnered substantial interest.[2] While the specific derivative 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane serves as an exemplar of this structural family, this guide will explore the broader applications of the versatile diazaspiro[5.5]undecane scaffold. Its derivatives have been successfully developed as potent modulators of a wide array of biological targets, leading to clinical candidates for pain, metabolic disorders, CNS conditions, and viral infections.[2][3][4] This document provides an in-depth examination of the synthesis, applications, and biological evaluation of this important chemical entity.

Part 1: Foundational Synthesis Strategies

The utility of a scaffold is directly linked to the accessibility and versatility of its synthesis. The diazaspiro[5.5]undecane core can be constructed through several robust strategies, allowing for diverse functionalization.

Strategy A: Cascade [5+1] Double Michael Addition

This highly efficient method constructs the spirocyclic core in a single cascade reaction. It is particularly effective for generating 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[5]

Causality: The reaction is initiated by a base-catalyzed Michael addition of a nucleophilic donor (like N,N-dimethylbarbituric acid) to a divinylketone (Michael acceptor). This is immediately followed by an intramolecular Michael addition, closing the second ring and forming the spirocyclic center. The use of a mild base like diethylamine at ambient temperature makes this protocol highly practical and scalable.[6]

G cluster_workflow Synthesis via Double Michael Addition start Reactants: - N,N-Dimethylbarbituric Acid - Diaryldivinylketone reaction Cascade Reaction: 1. Intermolecular Michael Addition 2. Intramolecular Michael Addition start->reaction catalyst Base Catalyst (e.g., Diethylamine) catalyst->reaction solvent Solvent (e.g., Chloroform) solvent->reaction workup Reaction Workup & Purification reaction->workup product Product: 2,4-Diazaspiro[5.5]undecane Derivative workup->product

Caption: Workflow for Double Michael Addition Synthesis.

Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [7]

  • Reactant Preparation: In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 mmol) and diarylidene acetone (1.0 mmol) in chloroform (10 mL).

  • Catalyst Addition: Add diethylamine (2.5 mmol) to the solution at room temperature (25°C).

    • Rationale: Diethylamine acts as a base to deprotonate the barbituric acid, generating the nucleophile required to initiate the Michael addition. An excess ensures the reaction proceeds to completion. Chloroform is an excellent solvent for this transformation, leading to high yields.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a chloroform/n-heptane mixture to yield the pure spiro-product.

    • Validation: The structure and stereochemistry of the product should be confirmed using NMR spectroscopy and, if possible, X-ray crystallography.[5]

Strategy B: Epoxide Ring-Opening and Intramolecular Cyclization

This versatile, multi-step approach allows for greater control over substituent placement, particularly for 1-oxa-4,9-diazaspiro[5.5]undecane and related scaffolds.[8]

Causality: This strategy builds the rings sequentially. An initial epoxide opening with an amine installs a key aminoalcohol intermediate. Subsequent acylation and a base-mediated intramolecular cyclization (a nucleophilic attack of the alcohol onto the newly formed amide) forges the second ring at the spiro center. This stepwise approach is ideal for building libraries of compounds with diverse functionalities.[3][8]

Part 2: Applications in Key Therapeutic Areas

The diazaspiro[5.5]undecane scaffold has been instrumental in developing ligands for multiple target classes.

Pain Management: Dual MOR Agonists / σ1R Antagonists

A significant challenge in opioid-based pain therapy is managing severe side effects. A leading-edge strategy involves creating dual-acting compounds that combine μ-opioid receptor (MOR) agonism for analgesia with sigma-1 receptor (σ1R) antagonism to mitigate side effects like constipation and hyperalgesia.[3]

Mechanism: The diazaspiro[5.5]undecane core serves as a rigid framework to correctly position the pharmacophores required for both MOR and σ1R binding. A phenethyl group at position 9 and a substituted aryl moiety at another position often provide the optimal dual profile.[8]

G compound Diazaspiro[5.5]undecane Derivative mor μ-Opioid Receptor (MOR) compound->mor Agonism s1r Sigma-1 Receptor (σ1R) compound->s1r Antagonism analgesia Analgesia (Pain Relief) mor->analgesia side_effects Reduced Side Effects (e.g., Constipation) s1r->side_effects

Caption: Dual-Targeting Mechanism for Advanced Analgesia.

Table 1: Biological Activity of Representative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives [3][8]

Compoundσ1R Binding Ki (nM)MOR Functional EC50 (nM)MOR Efficacy (%)
15au 16.325.592
15k 1.813.989
Oxycodone >10,00025.0100

Data demonstrates potent dual activity, with compound 15au showing a balanced profile and potent analgesic activity comparable to oxycodone in preclinical models.[3][8]

CNS Disorders: Targeting GABAA and Orexin Receptors

The rigid diazaspiro framework is well-suited for targeting complex receptors in the central nervous system.

  • GABAA Receptor Antagonists: Derivatives have been investigated for their potential in neurological and psychiatric disorders by modulating the main inhibitory neurotransmitter system in the brain.[1]

  • Orexin Receptor Antagonists: Dual antagonists for orexin receptors (OX1R and OX2R) based on 1,9- and 2,9-diazaspiro[5.5]undecane cores have been developed for the treatment of sleep disorders.[2]

Protocol 2: GABAA Receptor Binding Assay [1]

  • Tissue Preparation: Homogenize and centrifuge rat brain cortex to prepare membranes rich in GABAA receptors. Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]-Muscimol), and the diazaspiro[5.5]undecane test compound at various concentrations.

    • Rationale: This is a competitive binding assay. The test compound will compete with the known radioligand for the receptor's binding site.

  • Controls:

    • Total Binding: Wells with membrane and radioligand only.

    • Non-specific Binding: Wells with membrane, radioligand, and a saturating concentration of an unlabeled GABAA agonist (e.g., GABA).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is crucial to separate bound from unbound radioligand without disturbing the binding equilibrium.

  • Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Metabolic Diseases: Inhibition of Acetyl-CoA Carboxylase (ACC)

ACC is a key enzyme regulating fatty acid metabolism, making it a prime target for treating obesity and related metabolic syndromes. 1,9-Diazaspiro[5.5]undecane derivatives have been developed as potent dual inhibitors of both ACC1 and ACC2 isoforms.[9]

Table 2: ACC Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives [9]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
Compound 1g 73Potent dual inhibition.
Compound 1h 115Very good dual inhibition, comparable to 1g.
Antiviral Therapy: CCR5 Antagonism for HIV

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Replacing an oxa- aza- spiro scaffold with a 3,9-diazaspiro[5.5]undecane core led to the discovery of potent and orally bioavailable CCR5 antagonists, demonstrating the scaffold's versatility in targeting G protein-coupled receptors.[4]

Part 3: Standard Biological Evaluation Protocols

Validating the biological activity of newly synthesized derivatives is a critical step.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay [10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of the diazaspiro[5.5]undecane test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

    • Validation: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, a primary screen for potential anti-cancer agents.[10]

Conclusion

The 2,7-diazaspiro[5.5]undecane scaffold and its isomers represent a highly successful and versatile platform in medicinal chemistry. Its rigid three-dimensional structure provides a unique advantage for designing potent and selective modulators of diverse biological targets, from GPCRs to enzymes. The robust and adaptable synthetic routes allow for extensive structure-activity relationship (SAR) exploration, which has already yielded promising candidates for pain, CNS disorders, metabolic diseases, and infectious diseases. As drug discovery continues to demand greater target selectivity and improved pharmacokinetic properties, the strategic application of privileged scaffolds like diazaspiro[5.5]undecane will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.

References

  • García-López, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]

  • Kaur, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]

  • García-López, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Takeda, S., et al. (2020). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]

  • Lindsley, C. W., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available at: [Link]

  • O'Connell, M. G., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]

  • University of Barcelona. (2025). Researchers develop a potential new drug for Alzheimer's and pain treatment. News-Medical.net. Available at: [Link]

  • Patra, M., et al. (2017). Compositions and methods for the treatment of neurodegenerative diseases. Google Patents.
  • Andersen, R. J., et al. (2020). Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents. PubMed. Available at: [Link]

  • Preet, R., et al. (2014). Synthesis and biological evaluation of andrographolide analogues as anti-cancer agents. ScienceDirect. Available at: [Link]

  • Bakunov, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

Sources

Method

Application Note: High-Efficiency N-Alkylation Protocols for Diazaspiro[5.5]undecane Scaffolds

Abstract & Strategic Overview The diazaspiro[5.5]undecane core (specifically the 3,9-diazaspiro[5.5]undecane isomer) has emerged as a "privileged scaffold" in medicinal chemistry, appearing in inhibitors for Acetyl-CoA C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The diazaspiro[5.5]undecane core (specifically the 3,9-diazaspiro[5.5]undecane isomer) has emerged as a "privileged scaffold" in medicinal chemistry, appearing in inhibitors for Acetyl-CoA Carboxylase (ACC), NK1 antagonists, and various GPCR ligands. Its value lies in its ability to project substituents into specific vectors within 3D space, avoiding the "flatland" limitations of traditional aromatic scaffolds.[1]

However, the chemical manipulation of this scaffold presents distinct challenges.[2] As a secondary diamine, it is prone to:

  • Over-alkylation: Rapid quaternization due to the high nucleophilicity of the piperidine-like nitrogens.

  • Symmetry Issues: In symmetric isomers (3,9-), distinguishing between the two nitrogen atoms requires precise stoichiometric control or protection strategies.

  • Solubility: The free base is highly polar, often requiring specific solvent systems for efficient functionalization.

This guide details three validated protocols for the N-alkylation of diazaspiro[5.5]undecanes, prioritizing regioselectivity and yield.

Strategic Considerations (The "Why" behind the "How")

Before initiating wet chemistry, consider the following mechanistic factors:

  • Nucleophilicity vs. Basicity: The spiro-piperidine nitrogens are highly basic (

    
    ). In direct alkylation (
    
    
    
    ), using strong bases (e.g., NaH) can lead to elimination side reactions with the alkyl halide. We utilize weak inorganic bases (
    
    
    ,
    
    
    ) to buffer the reaction without promoting elimination.
  • Steric Environment: Unlike linear diamines, the spiro[5.5] junction creates a rigid steric bulk. While positions 3 and 9 are distal to the junction, the ring pucker can influence reactivity. Reductive amination is generally preferred over direct alkylation for bulky electrophiles to avoid steric clashes during the transition state.

  • The "Desymmetrization" Problem: If your target requires two different alkyl groups (R1 and R2), you cannot simply add 1 equivalent of alkyl halide to the free diamine; this statistically yields a mixture of unreacted, mono-, and bis-alkylated products (approx. 1:2:1). Protocol C addresses this via orthogonal protection.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your substrate.

Alkylation_Decision_Tree Start Start: Diazaspiro[5.5]undecane Substrate Target Target Structure? Start->Target Mono Mono-Alkylated (R1) Target->Mono Single R group Bis_Sym Bis-Alkylated (Symmetric R1/R1) Target->Bis_Sym Same R group on both N Bis_Asym Bis-Alkylated (Asymmetric R1/R2) Target->Bis_Asym Different R groups Electrophile Electrophile Type? Mono->Electrophile Prot_B Protocol B: Direct Alkylation (High Throughput) Bis_Sym->Prot_B Excess Electrophile Prot_C Protocol C: Sequential Protection (High Precision) Bis_Asym->Prot_C Requires Protection Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Halide Alkyl Halide/Tosylate Electrophile->Halide Careful Stoichiometry Prot_A Protocol A: Reductive Amination (High Selectivity) Aldehyde->Prot_A Halide->Prot_B Careful Stoichiometry

Caption: Decision matrix for selecting the optimal alkylation strategy based on target symmetry and electrophile availability.

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation, library generation, and avoiding over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents:

  • Substrate: 3,9-Diazaspiro[5.5]undecane (free base or HCl salt)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1-2 equiv, essential if using aldehydes to catalyze imine formation)

Procedure:

  • Preparation: In a dry vial, dissolve the diazaspiro[5.5]undecane (1.0 mmol) in DCE (5 mL).

    • Note: If starting with the hydrochloride salt, add DIPEA (1.0 equiv) to liberate the free amine before adding the aldehyde.

  • Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may warm slightly. This "pre-stir" allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Caution: Gas evolution (

      
      ) may occur. Do not seal the vessel tightly immediately.
      
  • Incubation: Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+R mass).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL). Stir vigorously for 15 minutes to break down boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic phase over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH/

    
     gradient).
    
Protocol B: Direct Nucleophilic Substitution ( )

Best for: Symmetric bis-alkylation or simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are unstable. Risk: High risk of poly-alkylation if stoichiometry is not strictly controlled.

Reagents:

  • Substrate: 3,9-Diazaspiro[5.5]undecane

  • Electrophile: Alkyl Bromide/Iodide

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF (for low solubility substrates)

Procedure (Targeting Mono-Alkylation):

  • Setup: Suspend 3,9-diazaspiro[5.5]undecane (1.0 mmol) and

    
     (1.5 mmol) in anhydrous Acetonitrile (10 mL).
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and often enhances mono-alkylation yields compared to potassium.

  • Addition: Cool the mixture to 0°C. Dissolve the Alkyl Halide (0.9 mmol - slight deficit) in ACN (2 mL) and add dropwise over 30 minutes.

    • Critical: Slow addition of a sub-stoichiometric amount of electrophile is the only way to favor mono-alkylation in a symmetric diamine without protecting groups.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: The crude will contain localized bis-alkylated byproduct. Reverse-phase preparative HPLC is recommended for separation.

Protocol C: Asymmetric Functionalization (Sequential Strategy)

Best for: Creating "Janus" molecules with different substituents on N3 and N9 (e.g., R1 = solubilizing group, R2 = pharmacophore).

Workflow:

  • Step 1: Mono-protection. Start with commercially available N-Boc-3,9-diazaspiro[5.5]undecane.

  • Step 2: Alkylation 1. Perform Protocol A or B on the free amine (N9) to install R1 .

  • Step 3: Deprotection. Remove the Boc group.

    • Method: Dissolve in DCM (4 mL), add Trifluoroacetic Acid (TFA, 1 mL). Stir 1 hr. Concentrate. Perform a "free-basing" wash (SCX-2 cartridge or basic extraction) to remove TFA salts.

  • Step 4: Alkylation 2. Perform Protocol A or B on the newly liberated amine (N3) to install R2 .

Data Summary & QC Parameters

Table 1: Comparison of Alkylation Methods for Diazaspiro[5.5]undecane

FeatureReductive Amination (Prot A)Direct Alkylation (Prot B)Protected Sequential (Prot C)
Primary Utility Diverse library synthesisSimple alkyl groups (Me, Et)Asymmetric (R1

R2) synthesis
Regiocontrol High (Steric control)Low (Statistical mixture)Perfect (Orthogonal protection)
Side Products Reduction of aldehydeQuaternary ammonium saltsNone (if deprotection is complete)
Yield (Mono) 65 - 85%30 - 50% (statistical)>90% (per step)
Green Score Moderate (Boron waste)High (if using Ethanol/Carbonate)Low (Requires extra steps/solvents)

QC Checkpoints (NMR Diagnostics):

  • Shift of

    
    -protons:  Upon alkylation, the protons on the carbon adjacent to the nitrogen (positions 2, 4, 8, 10) will shift upfield or downfield depending on the R-group.
    
  • Symmetry Check:

    • Symmetric Bis-alkylated: Simplified spectrum (half the number of expected signals).

    • Mono-alkylated: Complex spectrum; loss of symmetry makes the two piperidine rings magnetically non-equivalent.

Pathway Visualization

The following diagram illustrates the sequential functionalization pathway (Protocol C), which is critical for high-value medicinal chemistry targets.

Sequential_Synthesis Step1 N-Boc-Diazaspiro (Starting Material) Step2 Intermed A: N-Boc, N'-Alkyl(R1) Step1->Step2 Protocol A/B (Install R1) Step3 Intermed B: NH, N'-Alkyl(R1) Step2->Step3 TFA/DCM (Deprotection) Final Final Product: N-Alkyl(R2), N'-Alkyl(R1) Step3->Final Protocol A/B (Install R2)

Caption: Sequential desymmetrization workflow for synthesizing asymmetric diazaspiro ligands.

References

  • National Institutes of Health (PubChem). 3,9-Diazaspiro[5.5]undecane Compound Summary. Available at: [Link]

  • F. Christopher Pigge, et al. Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates.[3] Tetrahedron Letters (2011).[3] (Referenced via ResearchGate snippet).

  • Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org.[2][4][5][6] Synth. 2016, 93, 210-227. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The spirocyclic diamine scaffold is a privileged motif in medicinal chemistry, offering a rigid three-dimensional structure for precise substituent orientation.[1][2] However, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and data from analogous synthetic procedures.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Question: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate?

Answer: Low yield in the synthesis of diazaspiro[5.5]undecane frameworks, which are often constructed via a cascade double Michael addition, is a common issue.[3] The overall yield is highly sensitive to the interplay between the base, solvent, and temperature.

1. Causality of Low Yield: The formation of the spirocyclic core relies on two consecutive carbon-nitrogen bond formations in a cascade reaction. If the reaction stalls after the first addition, or if side reactions dominate, the yield of the desired spirocycle will be poor. The choice of base and solvent directly influences the nucleophilicity of the amine, the stability of intermediates, and the rate of both the desired cyclization and competing side reactions.

2. Critical Parameters for Optimization:

  • Base Selection and Stoichiometry: The base is crucial for deprotonating the Michael donor to initiate the reaction. While catalytic amounts of a strong base might seem sufficient, studies on similar syntheses show that stoichiometric or even excess amounts of a weaker amine base like diethylamine or triethylamine can be necessary to drive the reaction to completion and maximize yield.[3][4] Using only catalytic amounts (10-50 mol%) can result in no noticeable product formation.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical. Dichloromethane (DCM) and chloroform have been shown to be excellent solvents for similar double Michael additions, affording yields up to 98%.[3][4] In contrast, more polar solvents like acetonitrile (ACN) or coordinating solvents like tetrahydrofuran (THF) may lead to moderate yields (70-75%), while non-polar solvents like toluene can completely inhibit the reaction, even at elevated temperatures.[3]

  • Temperature Control: These cascade reactions are often optimized at ambient (room) temperature. Increasing the temperature does not always improve the yield and can promote side reactions or decomposition. One study noted that a reaction in toluene was unsuccessful even at 80 °C.[3] It is crucial to start optimizations at room temperature before exploring thermal conditions.

Data-Driven Recommendations for Optimization:

The following table summarizes the reported effects of different conditions on the yield of a model double Michael addition for the synthesis of a 2,4-diazaspiro[5.5]undecane derivative, which provides a strong starting point for optimizing your synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

Parameter Condition Observed Yield Reference Recommendation & Rationale
Base Diethylamine (1.0 equiv)33%[3]Insufficient base may lead to incomplete reaction.
Diethylamine (2.5 equiv)98%[4]Using a slight excess of a secondary amine base can significantly drive the reaction forward.
Triethylamine (excess)65%[4]A more sterically hindered tertiary amine can be effective but may be less optimal than diethylamine.
Solvent Dichloromethane (DCM)Excellent (~98%)[3]Recommended starting solvent due to high yields and ease of workup.
ChloroformExcellent (~94%)[3]A viable alternative to DCM.
Acetonitrile (ACN)Moderate (~70%)[3]May be considered if starting materials have poor solubility in chlorinated solvents.
Tetrahydrofuran (THF)Moderate (~75%)[3]Similar to ACN, a secondary choice.
TolueneNo Reaction[3][4]Not recommended for this transformation.

Troubleshooting Workflow:

Here is a logical workflow for addressing low-yield issues.

G start Low Yield Observed check_base Step 1: Verify Base - Is it Diethylamine or Triethylamine? - Is stoichiometry >2.0 equivalents? start->check_base check_solvent Step 2: Check Solvent - Are you using DCM or Chloroform? check_base->check_solvent Yes optimize_base Action: Increase base to 2.5 eq. Test Diethylamine vs. Triethylamine. check_base->optimize_base No check_temp Step 3: Confirm Temperature - Is the reaction running at room temp? check_solvent->check_temp Yes optimize_solvent Action: Switch solvent to DCM. Ensure anhydrous conditions. check_solvent->optimize_solvent No optimize_temp Action: Maintain RT. Avoid heating unless other variables fail. check_temp->optimize_temp No success Yield Improved check_temp->success Yes optimize_base->check_solvent optimize_solvent->check_temp optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is typically due to incomplete reaction or competing side pathways. In a double Michael addition, the primary side product is the mono-adduct, where the spirocyclization has not occurred.

1. Likely Side Reactions:

  • Mono-Michael Adduct: The most probable side product results from the first Michael addition without the subsequent intramolecular cyclization to close the second ring. This intermediate is more polar than the starting materials and the final product and can complicate purification.

  • Polymerization: If the Michael acceptor has multiple reactive sites or if reaction conditions are too harsh, oligomerization or polymerization can occur, leading to a complex mixture of high-molecular-weight species.

  • Self-Condensation: The starting materials themselves might undergo self-condensation under basic conditions, especially if they contain enolizable protons.

2. Strategies for Minimization:

  • Control Reagent Stoichiometry: Ensure precise 1:1 stoichiometry between the Michael donor and acceptor components that form the two piperidine rings. An excess of either can lead to side reactions.

  • Slow Addition: Adding one reagent slowly to the other (e.g., via syringe pump) can help maintain a low concentration of the added reagent, favoring the intramolecular cyclization over intermolecular side reactions.

  • Ensure Homogeneity: The reaction should be well-stirred to avoid localized high concentrations of reagents. If starting materials have poor solubility, consider a more dilute reaction mixture or a different solvent system.[3]

  • Purification Protocol: For purification, column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol is a standard approach.[5] If the product is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the column. Crystallization from a suitable solvent system like chloroform/n-heptane can also be an effective final purification step.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

Question: What is the most common synthetic strategy for the diazaspiro[5.5]undecane core, and what is its mechanism?

Answer: The most robust and frequently cited method for constructing the diazaspiro[5.5]undecane core is the base-promoted double Michael addition reaction.[3][4] This is a cascade (or domino) reaction where two new rings and one spirocenter are formed in a single pot from acyclic or monocyclic precursors.

Mechanism: The [5+1] Double Michael Addition

This strategy involves the reaction of a five-carbon Michael acceptor (like a diarylideneacetone) with a "C1" fragment that also contains two nucleophilic nitrogen atoms (like N,N-dimethylbarbituric acid).[4] A similar strategy can be envisioned for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

The mechanism proceeds as follows:

  • Deprotonation: A base (e.g., diethylamine) deprotonates the Michael donor, creating a nucleophilic enolate or equivalent.

  • First Michael Addition: The nucleophile attacks one of the α,β-unsaturated carbonyls of the Michael acceptor.

  • Proton Transfer/Tautomerization: A proton transfer or tautomerization regenerates a nucleophilic center.

  • Second Michael Addition (Intramolecular): The newly formed nucleophilic nitrogen attacks the second α,β-unsaturated system in an intramolecular fashion, closing the second ring and forming the spirocyclic core.

G A Michael Donor + Michael Acceptor B Base-mediated Deprotonation A->B Add Base (Et2NH) C Intermediate 1 (Mono-Adduct) B->C 1st Michael Addition D Intramolecular Cyclization (6-exo-trig) C->D Tautomerization E Final Product (Diazaspiro[5.5]undecane) D->E 2nd Michael Addition

Caption: General mechanism for double Michael addition.

Question: How would one design a specific synthesis for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane?

Answer: While there is no direct literature procedure for this exact molecule, a plausible synthesis can be designed based on established principles. The key is to select starting materials that will assemble into the target structure. A highly convergent approach would be the reaction between 4-piperidone and two equivalents of a suitable three-carbon fragment bearing the nitrogen and methyl group.

Proposed Synthetic Approach (Retrosynthetic Analysis):

A logical approach involves a double condensation of N-methylallylamine with a central spiro-ketone, followed by reduction. However, a more robust method analogous to the double Michael addition would be preferable. An alternative and powerful strategy is the intramolecular diamination of a phenol derivative.[6][7]

Hypothetical Protocol based on Double Mannich/Cyclization:

  • Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and methylamine hydrochloride (2.2 eq) in ethanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 2N NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the target 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

This proposed protocol is a starting point and would require optimization of reaction times, temperatures, and purification methods.

Question: Are there alternative synthetic routes if the double Michael addition fails?

Answer: Yes, several other strategies have been developed for the synthesis of spirocyclic diamines. If the primary route is unsuccessful, these alternatives may provide a viable pathway.

  • Dearomatising Intramolecular Diamination: This advanced method involves the oxidation of a phenol bearing a pendant urea or a similar dinucleophile.[6][8] The oxidation triggers a cascade cyclization to form complex spirotricyclic systems containing a 1,2-diamine, which could be adapted for your target scaffold.

  • Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product. Syntheses of spiro[dihydropyridine-oxindoles] have been achieved via a three-component reaction of an arylamine, isatin, and a 1,3-dione, demonstrating the power of MCRs to build spirocyclic systems.[9]

  • Ring-Opening/Condensation Polymerization: While typically used for polymers, the underlying chemistry of ring-opening a cyclic monomer with a diamine could be adapted for a small molecule synthesis under controlled conditions.[10]

Exploring these alternative routes requires significant synthetic planning but offers powerful solutions for accessing complex spirocyclic architectures.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [3][4][11]

  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem. [1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI.

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ResearchGate. [3]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [2]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [12]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. [5]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. [13]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [6]

  • Synthesis of the partially bio-based spiroacetal diamine (2), starting... ResearchGate. [10]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [7]

  • Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. PMC.

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [9]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC.

  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [8]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of Diazaspiro[5.5]undecane Scaffolds

Introduction Welcome to the Technical Support Center for Diazaspiro[5.5]undecane synthesis. This guide is designed for medicinal chemists and process scientists encountering challenges in the preparation of this privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Diazaspiro[5.5]undecane synthesis. This guide is designed for medicinal chemists and process scientists encountering challenges in the preparation of this privileged scaffold. The 3,9-diazaspiro[5.5]undecane core is a critical pharmacophore in GPCR antagonists (e.g., NK1, CCR5) and ion channel blockers.

This guide prioritizes the two most chemically distinct and industrially relevant synthetic routes:

  • 3,9-Diazaspiro[5.5]undecane : Via the Guareschi-Thorpe Condensation (Piperidone route).

  • 2,4-Diazaspiro[5.5]undecane : Via Double Michael Addition (Divinyl ketone route).[1]

Module 1: 3,9-Diazaspiro[5.5]undecane Synthesis

Primary Route: Guareschi-Thorpe Condensation


 Hydrolysis/Decarboxylation 

Reduction.
Workflow Visualization

The following diagram outlines the critical intermediates and potential failure points in the synthesis of the 3,9-isomer starting from N-benzyl-4-piperidone.

GuareschiThorpe Start N-Benzyl-4-piperidone + Ethyl Cyanoacetate + NH3 Inter1 Guareschi Imide (Dicyanoglutarimide) Start->Inter1 Condensation (0°C to RT) Side1 Side Reaction: Knoevenagel Oligomers Start->Side1 T > 10°C Fast Addition Inter2 Spiro-imide (3,9-diaza...-2,4-dione) Inter1->Inter2 Hydrolysis & Decarboxylation (H2SO4, Heat) Side2 Side Reaction: Ring Opening (Amide) Inter1->Side2 pH > 12 Product 3,9-Diazaspiro[5.5]undecane Inter2->Product Reduction (LiAlH4, Reflux) Side3 Side Reaction: Partial Reduction Inter2->Side3 Wet Solvent Low Equiv.

Caption: Mechanistic pathway for 3,9-diazaspiro[5.5]undecane synthesis highlighting critical divergence points for side reactions.

Troubleshooting Guide: Guareschi-Thorpe Condensation

Q1: My reaction mixture turned into a solid, intractable polymer during the condensation step. What happened? Diagnosis: Uncontrolled Knoevenagel polymerization . The reaction between the piperidone and ethyl cyanoacetate is highly exothermic. If the ammonia source (or base) is added too quickly or at too high a temperature, the intermediate alkylidene cyanoacetate polymerizes rather than undergoing the Michael addition with the second equivalent of cyanoacetate. Corrective Action:

  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the piperidone to the cyanoacetate/ammonia mixture.

  • Slow Addition: Add the ketone dropwise over 1–2 hours.

  • Ammonia Source: Use ammonium carbonate or a saturated ethanolic ammonia solution rather than gaseous ammonia to buffer the pH and control the reaction rate [1].

Q2: The yield of the spiro-imide (dione) is low after acid hydrolysis. Why? Diagnosis: Incomplete decarboxylation or ring opening . The intermediate dicyanoglutarimide requires harsh acidic conditions (e.g., 50% H2SO4 or conc. HCl, reflux) to hydrolyze the nitriles and decarboxylate the resulting acids. Corrective Action:

  • Monitor CO2 Evolution: Ensure reflux is maintained until CO2 evolution ceases completely (often 6–12 hours).

  • Avoid Basic Workup: Do not neutralize the mixture too aggressively after hydrolysis. The spiro-imide ring can open to a ureido-acid derivative at pH > 10. Neutralize carefully to pH 7–8 to precipitate the product [2].

Q3: Reduction with LiAlH4 yields a mixture of products, including starting material. How do I drive this to completion? Diagnosis: Aluminum emulsions or insolubility of the spiro-imide. Spiro-imides are often poorly soluble in ether/THF, leading to heterogeneous reactions that coat the unreacted solid with aluminum salts. Corrective Action:

  • Soxhlet Extraction: Place the insoluble spiro-imide in a Soxhlet extractor and reflux THF through it into the LiAlH4 solution. This ensures only dissolved starting material contacts the hydride.

  • Workup: Use the Fieser method (n g LiAlH4

    
     n mL H2O, n mL 15% NaOH, 3n mL H2O) to produce a granular precipitate instead of a gel, preventing product entrapment [3].
    

Module 2: 2,4-Diazaspiro[5.5]undecane Synthesis

Primary Route: Double Michael Addition (Divinyl Ketone + Barbituric Acid).[1]

Troubleshooting Guide: Double Michael Addition

Q4: I observe low regioselectivity or "gumming" when reacting divinyl ketones with urea derivatives. Diagnosis: Reversibility of the Michael addition. The formation of the 2,4-diazaspiro system is a thermodynamic equilibrium. High temperatures can favor the retro-Michael reaction, leading to polymerization of the vinyl ketone. Corrective Action:

  • Solvent Selection: Use Dichloromethane (DCM) or Ethanol at room temperature. Avoid high-boiling solvents like DMSO unless necessary for solubility, as high heat promotes decomposition.

  • Catalyst: Use Diethylamine (Et2NH) as the base catalyst. It has been shown to provide superior yields (up to 98%) compared to stronger inorganic bases which may cause side reactions [4].

Q5: How do I separate the cis/trans isomers if my divinyl ketone was substituted? Diagnosis: Diastereomer formation . Substituents on the divinyl ketone (e.g., aryl groups) create diastereomers (cis/trans relative to the spiro center) upon cyclization. Corrective Action:

  • Crystallization: The cis-isomer (aryl groups equatorial) is typically the thermodynamic product and often crystallizes preferentially from ethanol/water mixtures.

  • Chromatography: If crystallization fails, use silica gel chromatography with a gradient of Ethyl Acetate/Hexane (2:8 to 1:1) . The spiro-bis(urea) compounds are polar; consider adding 1% triethylamine to the eluent to prevent tailing.

Impurity Profile & Mitigation

The following table summarizes the most common impurities detected by LC-MS during diazaspiro synthesis and their mitigation strategies.

Impurity TypeOriginDetection (LC-MS)Mitigation Strategy
Open-Chain Amides Hydrolysis of spiro-imide ring (pH > 10)M+18 (Water adduct)Maintain pH < 9 during workup; use phosphate buffer.
Mono-Michael Adduct Incomplete condensation (Guareschi)M - (Cyanoacetate fragment)Increase reaction time; ensure excess cyanoacetate (2.2 eq).
Polymeric Residue Polymerization of vinyl/cyano intermediatesBroad background humpStrict temperature control (< 5°C) during addition.
Aluminum Complex Incomplete LiAlH4 quenchBroad peaks, poor integrationUse Fieser workup or Rochelle's salt wash.
N-Benzyl Cleavage Over-reduction or HydrogenolysisM - 91 (Benzyl)Avoid Pd/C hydrogenation for imide reduction; use LiAlH4.

Experimental Protocols

Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione (Guareschi-Thorpe)

Adapted from Snippet 1.11 and verified standard procedures [1, 5].

  • Reagents: N-Benzyl-4-piperidone (10 mmol), Ethyl Cyanoacetate (22 mmol), 10% ethanolic NH3 (30 mL).

  • Condensation: Cool the ammonia/cyanoacetate mixture to 0°C . Add piperidone dropwise over 1 h. Stir at 0°C for 4 h, then store at 4°C for 48 h.

  • Isolation: Filter the precipitated ammonium salt of the Guareschi imide. Wash with cold ethanol.

  • Hydrolysis: Dissolve the solid in 50% H2SO4 (20 mL). Reflux for 6 h (monitor CO2).

  • Workup: Cool to RT. Neutralize with conc. NH4OH to pH 8. Filter the white precipitate (Spiro-imide). Recrystallize from Methanol.[2]

Protocol B: Reduction to 3,9-Diazaspiro[5.5]undecane
  • Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH4 (4.0 eq) and dry THF.

  • Addition: Add the spiro-imide (from Protocol A) via a Soxhlet extractor (if insoluble) or as a slurry in THF.

  • Reaction: Reflux for 24–48 h.

  • Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) dropwise.

  • Purification: Filter salts. Evaporate solvent. The amine often requires conversion to a dihydrochloride salt (HCl/Dioxane) for stable storage.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer . National Institutes of Health (NIH). Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition . Arabian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a specialized chemical entity, understanding its stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a specialized chemical entity, understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of potential stability issues, troubleshooting guides, and frequently asked questions to support your research endeavors.

Introduction to the Stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane belongs to the class of diazaspiroalkanes, which are noted for their rigid, three-dimensional structures.[1] This unique conformation can offer advantages in drug design, such as improved potency and selectivity.[2] However, the presence of two secondary amine functional groups within the spirocyclic framework is the primary determinant of its chemical stability. Secondary amines are generally susceptible to oxidation and can react with various electrophiles. The spirocyclic nature of the molecule may impart a degree of steric hindrance that could influence its reactivity and, consequently, its stability under different conditions.[3]

This guide will walk you through the potential stability challenges and provide you with the necessary tools to assess and manage them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane that may be susceptible to degradation?

A1: The key functional groups are the two secondary amines at positions 2 and 9 of the diazaspiro[5.5]undecane core. These secondary amines are nucleophilic and basic, making them susceptible to oxidation and reaction with acids or other electrophilic species.

Q2: What are the likely degradation pathways for this molecule in solution?

A2: While specific degradation pathways for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane have not been documented in publicly available literature, based on the chemistry of secondary amines, the most probable degradation pathways include:

  • Oxidation: The nitrogen atoms can be oxidized to form N-oxides or other oxidized species, especially in the presence of oxidizing agents or dissolved oxygen.

  • Reaction with Acids: As bases, the secondary amines will react with acids to form salts. While salt formation is not degradation, it can affect solubility and other properties. In the presence of strong acids and high temperatures, more complex degradation pathways may be initiated.

Q3: What are the general precautions I should take when preparing and storing solutions of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane?

A3: To minimize degradation, it is recommended to:

  • Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.

  • Use high-purity solvents: Solvents should be free of peroxides and other oxidizing impurities.

  • Control pH: If possible, use a buffered solution to maintain a stable pH. The optimal pH for stability would need to be determined experimentally, but a neutral to slightly basic pH is often a good starting point for amines.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended.[4] For long-term storage, freezing (-20 °C or -80 °C) in an inert atmosphere is advisable.

  • Protect from light: While photostability is unknown, it is good practice to protect solutions from light to prevent potential photodegradation.

  • Inert atmosphere: For sensitive applications or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: How can I monitor the degradation of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in my samples?

A4: The most effective method for monitoring the degradation of the parent compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. LC-MS is particularly powerful as it can help in the tentative identification of degradation products based on their mass-to-charge ratio.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound from solution. Poor solubility or formation of a less soluble salt/degradation product.1. Verify the solubility of the compound in the chosen solvent. 2. If a salt has formed due to acidic conditions, adjust the pH to a more basic level. 3. If precipitation occurs over time, it may be a sign of degradation to a less soluble product. Analyze the precipitate and the supernatant separately by HPLC or LC-MS to identify the cause.
Loss of compound potency or concentration over time. Chemical degradation (e.g., oxidation).1. Prepare solutions fresh and use immediately. 2. If storage is necessary, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). 3. Conduct a forced degradation study (see Experimental Protocols) to understand the compound's lability.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Perform forced degradation studies to intentionally generate and characterize potential degradation products.[6] This will help in identifying the unknown peaks in your experimental samples. 2. Use LC-MS/MS to obtain structural information about the degradation products.
Variability in experimental results between batches of solutions. Inconsistent solution preparation and storage conditions.1. Standardize the protocol for solution preparation, including the source and quality of solvents and buffers, pH, and storage conditions. 2. Ensure that all users are following the same protocol.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed.

1.1. Hydrolytic Stability

  • Acidic Hydrolysis:

    • Prepare a solution of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with a suitable base before analysis.

    • Analyze by HPLC.

  • Basic Hydrolysis:

    • Repeat the above procedure using 0.1 M NaOH.

    • Neutralize the aliquots with a suitable acid before analysis.

  • Neutral Hydrolysis:

    • Repeat the above procedure using water.

1.2. Oxidative Stability

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature.

  • Withdraw aliquots at various time points.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis by HPLC.

1.3. Thermal Stability

  • Store a solid sample of the compound in a controlled-temperature oven (e.g., 60 °C).

  • At specified time points, dissolve a portion of the solid in a suitable solvent.

  • Analyze by HPLC.

1.4. Photostability

  • Expose a solution of the compound to a light source that meets ICH Q1B guidelines.

  • Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the exposed and control samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer) is recommended. The pH of the mobile phase can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where the compound and its potential degradants absorb. If the compound lacks a strong chromophore, a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Data Presentation

The following table summarizes the expected stability of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane under various conditions based on the general chemistry of secondary amines.

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely stable, will form a salt. Degradation possible at high temperatures.Parent compound as a salt.
Basic (e.g., 0.1 M NaOH) Generally stable.-
Oxidative (e.g., H₂O₂) Susceptible to oxidation.N-oxides, hydroxylamines, or other oxidized species.
Thermal (Elevated Temp.) Generally stable at moderate temperatures.Decomposition at high temperatures.
Photolytic (UV/Vis Light) Stability is unknown and should be determined experimentally.Photodegradation products.

Visualizations

Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., peak area loss, new peaks) check_prep Review Solution Preparation & Storage start->check_prep fresh_sol Prepare Fresh Solution & Re-analyze check_prep->fresh_sol issue_resolved Issue Resolved fresh_sol->issue_resolved Yes issue_persists Issue Persists fresh_sol->issue_persists No forced_degradation Perform Forced Degradation Studies issue_persists->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (pH, temp, solvent) identify_degradants->optimize_conditions implement_changes Implement Optimized Conditions optimize_conditions->implement_changes final_resolution Stability Issue Understood & Controlled implement_changes->final_resolution

Caption: A workflow for troubleshooting stability issues encountered during experiments.

Potential Oxidative Degradation Pathway

G mol 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane C₁₁H₂₂N₂ product N-Oxide Derivative C₁₁H₂₂N₂O mol->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂)

Sources

Optimization

Technical Support Center: Crystallization of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

[1] Role: Senior Application Scientist Department: Solid State Chemistry & Purification Subject: Troubleshooting Phase Separation and Polymorphism in Spiro-Diamine Scaffolds[1] Executive Summary The crystallization of 2,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Role: Senior Application Scientist Department: Solid State Chemistry & Purification Subject: Troubleshooting Phase Separation and Polymorphism in Spiro-Diamine Scaffolds[1]

Executive Summary

The crystallization of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane presents unique challenges due to its semi-rigid spirocyclic core and secondary amine functionality.[1] Unlike planar aromatics, spiro-aliphatic amines often exhibit high conformational entropy in solution but rigid packing requirements in the solid state.[1] This frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]

This guide addresses the three critical failure modes reported by development teams: persistent oil formation, hygroscopic salt cakes, and regioisomeric impurity inclusion.[1]

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon adding anti-solvent or cooling, the solution turns turbid and separates into a dense oil layer at the bottom, rather than forming crystals.[1]

Root Cause Analysis

This is a thermodynamic issue where the Metastable Zone Width (MSZW) is extremely narrow or nonexistent.[1] The system enters a region where a liquid-liquid split is energetically more favorable than crystal nucleation.[1] This is exacerbated by:

  • High Solubility: The diamine is highly soluble in polar solvents (MeOH, DCM).[1]

  • Impurity Profile: Presence of regioisomers (common in spiro-synthesis via double Michael addition) disrupts lattice formation.[1]

Troubleshooting Protocol

Q: I added Heptane to my Ethyl Acetate solution, and it oiled out immediately. How do I recover?

A: Do not discard the oil.[1] Follow this "Oiling Out Rescue" protocol:

  • Re-dissolution: Heat the mixture until the oil redissolves into a single phase.

  • Seed Generation: In a separate vial, take a small aliquot (100 µL) of the solution. Add a highly non-polar solvent (e.g., Hexane) rapidly and scratch the glass vigorously to induce shock nucleation.[1] Even poor-quality solids can serve as seeds.[1]

  • Isothermal Seeding: Cool the main bulk solution to the cloud point (just before oiling occurs).[1] Add the seeds generated in step 2.[1]

  • Ripening: Hold the temperature constant. Do not cool further until a visible suspension exists.[1]

  • Slow Cooling: Cool at a rate of 0.1 °C/min.

Q: Which solvent system is recommended for the free base?

A: Avoid pure alcohols, as solubility is often too high to force crystallization without extreme concentration (which leads to oil).[1]

Solvent SystemRatio (v/v)OutcomeRecommendation
EtOAc / Heptane 1:3Oils frequentlyUse only with seeding
MTBE / Hexane 1:2Slow growthPreferred for Free Base
IPA / Water 9:1SolubleGood for cooling crystallization
DCM / Ether 1:4Fast PrecipRisk of amorphous solid

Module 2: Salt Selection & Stoichiometry

Symptom: The free base is a low-melting solid or semi-solid.[1] You need a crystalline form for isolation and storage.[1]

Scientific Rationale

For aliphatic diamines like 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane, salt formation is the most reliable method to increase the melting point and lattice energy.[1] However, the stoichiometry (mono- vs. di-salt) is critical.[1]

Decision Matrix: Salt Screening

Q: Should I target the Mono- or Dihydrochloride?

A: Target the Dihydrochloride (2HCl) or Dioxalate .[1]

  • Why: The molecule has two basic nitrogens.[1] Targeting a mono-salt often results in a mixture of Free Base, Mono-salt, and Di-salt (disproportionation), which creates a eutectic mixture that refuses to crystallize (oils out).[1]

Q: My HCl salt is hygroscopic and turns into a gum on the filter. What now?

A: Aliphatic amine hydrochlorides are notoriously hygroscopic.[1] Switch to a less mobile counter-ion that packs better with the spiro-core.[1]

Recommended Counter-ions:

  • Oxalic Acid: Often forms high-melting, non-hygroscopic salts with spiro-diamines due to strong hydrogen bonding networks.[1]

  • Fumaric Acid: Good for pharmaceutical acceptability (Class 1 solvent compatible).[1]

  • p-Toluenesulfonic Acid (Tosylate): Adds aromaticity to the lattice, aiding packing via pi-stacking interactions which the aliphatic spiro-core lacks.[1]

Workflow Visualization: Salt Selection

SaltScreening Start Start: Oily Free Base CheckpKa Check pKa of Nitrogens (Est. pKa ~10-11) Start->CheckpKa Choice Select Counter-ion CheckpKa->Choice HCl Hydrochloric Acid (HCl) Choice->HCl Standard Oxalate Oxalic Acid Choice->Oxalate Purification Tosylate p-Toluenesulfonic Acid Choice->Tosylate Stability ResultHCl Result: Hygroscopic Solid (Hard to handle) HCl->ResultHCl ResultOx Result: High MP Crystal (Good for Purification) Oxalate->ResultOx ResultTos Result: Stable Solid (Good for Storage) Tosylate->ResultTos Dry Dry ResultHCl->Dry Requires N2 Glovebox Scale Scale ResultOx->Scale Recommended Route

Caption: Decision logic for salt selection based on processing goals (Purification vs. Storage).

Module 3: Impurity Rejection (Regioisomers)

Symptom: NMR shows doublets or complex multiplets indicating a mixture of isomers (e.g., 2,7-dimethyl vs 2,8-dimethyl isomers) that persist after crystallization.[1]

Technical Insight

Synthesis of spiro[5.5]undecanes often involves double Michael additions or RCM reactions that can produce regioisomers [1].[1] These isomers are isostructural—they have nearly identical size and shape—and can co-crystallize, forming solid solutions .[1]

Purification Protocol

Q: Recrystallization isn't improving purity.[1] Why?

A: You are likely dealing with a solid solution.[1] Standard recrystallization (yield >80%) will not work because the impurity fits into the crystal lattice.[1] You must switch to Thermodynamic Swishing (Slurrying) .[1]

Protocol:

  • Solvent: Choose a solvent where solubility is low (<10 mg/mL) at room temp (e.g., Isopropyl Acetate or MTBE).[1]

  • Slurry: Suspend the solid to form a mobile slurry (approx. 10 volumes).

  • Temperature Cycling: Cycle the temperature between 20°C and 40°C every 4 hours for 24-48 hours.

  • Mechanism: This promotes "Ostwald Ripening."[1] The crystal lattice constantly dissolves and reforms.[1] The thermodynamically less stable isomer is slowly rejected into the mother liquor.

  • Filtration: Filter at the high temperature (40°C) to prevent the impurity from crashing back out during cooling.[1]

Module 4: Experimental Protocol (Standardized)

Procedure: Preparation of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Dihydrochloride

  • Dissolution: Dissolve 10g of crude free base oil in 50 mL of Ethanol (absolute) .

  • Acid Addition: Cool to 0°C. Add 2.2 equivalents of HCl (4M in Dioxane) dropwise. Caution: Exothermic.[1]

  • Nucleation: If solution remains clear, add Ethyl Acetate (anti-solvent) dropwise until slight turbidity persists.[1]

  • Seeding: Add seed crystals (if available) or scratch the flask wall.[1]

  • Crystallization: Allow to warm to Room Temp (20°C) over 2 hours, then stir for 12 hours.

  • Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Ethyl Acetate/Ethanol (3:1).[1]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 75-85% Expected Appearance: White to off-white crystalline powder.[1]

References

  • Synthesis of Diazaspiro[5.5]undecane Derivatives: Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[1] Source: Arabian Journal of Chemistry.[1] URL:[Link][1]

  • General Spiro-Diamine Crystallization (Analogous Structures): Title: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Organic Syntheses).[1][2] Source: Organic Syntheses, Vol. 93, pp. 210-227.[2] URL:[Link]

  • Salt Selection for Pharmaceutical Amines: Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Source: Wiley-VCH (General Reference).[1] URL:[Link]

Sources

Troubleshooting

how to avoid byproduct formation in spirocyclization reactions

Welcome to the SpiroCyclization Optimization & Troubleshooting Hub (SCOTH) . This guide is engineered for advanced practitioners encountering selectivity cliffs in the synthesis of spiro-fused scaffolds (spirooxindoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SpiroCyclization Optimization & Troubleshooting Hub (SCOTH) .

This guide is engineered for advanced practitioners encountering selectivity cliffs in the synthesis of spiro-fused scaffolds (spirooxindoles, spiroketals, and spirocycles via dearomatization). Unlike standard cyclizations, spiro-formation involves the construction of a quaternary center under high steric strain, making the reaction trajectory highly susceptible to competing low-energy pathways—specifically


-hydride elimination , premature reduction , and thermodynamic equilibration .[1]

Module 1: Transition Metal Catalysis (Pd & Au)

The Issue: The "Leak" to Alkenes (Elimination vs. Cyclization)

In Palladium-catalyzed spirocyclization (e.g., Heck-type cascades), the formation of the spiro-quaternary center is often slower than


-hydride elimination .[1] This results in an exocyclic alkene or a diene byproduct rather than the desired ring.
Troubleshooting Protocol: The "Silver Effect" & Ligand Geometry

Diagnosis: If your LCMS shows a mass corresponding to


 (where X is your halide/pseudohalide) and NMR shows vinylic protons instead of the expected spiro-aliphatic signals, your alkyl-Pd intermediate is collapsing before reductive elimination.

Corrective Actions:

  • Switch to the Cationic Pathway:

    • Why: Neutral Pd(II) species are prone to

      
      -elimination.[2] Cationic Pd(II) species (generated by stripping the halide) coordinate alkenes more strongly, accelerating the insertion step (cyclization) over elimination.
      
    • Protocol: Add stoichiometric Silver salts (Ag

      
      CO
      
      
      
      , AgOTf, or AgSbF
      
      
      ).[1] The precipitation of AgX drives the formation of the reactive cationic Pd species.
    • Critical Note: If using Ag salts, ensure your solvent is non-coordinating (DCM, DCE) rather than MeCN, which can over-stabilize the cation and shut down reactivity.[1]

  • Ligand Bite Angle Modulation:

    • Why: Reductive elimination (forming the C-C spiro bond) is accelerated by ligands with large bite angles that "squeeze" the metal center.

    • Optimization: Replace monodentate phosphines (PPh

      
      ) with bidentate ligands like dppf  (bite angle ~99°) or Xantphos  (bite angle ~111°).
      
  • Gold Catalysis Specifics (Alkynol Spiroketalization):

    • Issue: Formation of furans via elimination.[1][3]

    • Fix: Use Methanol as the solvent.[3] Methanol acts as a proton shuttle, facilitating the protodeauration step faster than the elimination pathway can occur.

Visual Logic: The Elimination Trap

Pd_Spiro_Pathway cluster_legend Optimization Logic Start Alkyl-Pd(II) Intermediate Decision Pathway Competition Start->Decision Elimination β-Hydride Elimination (Byproduct: Alkene) Decision->Elimination Neutral Pd species Slow insertion Cyclization Reductive Elimination (Product: Spirocycle) Decision->Cyclization Cationic Pd (Ag+) Large Bite Angle Ligand Add Ag+ salt Add Ag+ salt Use dppf/Xantphos Use dppf/Xantphos

Caption: Mechanistic fork in Pd-catalysis. Ag+ additives and wide-bite-angle ligands force the pathway toward cyclization (Green) and away from elimination (Red).

Module 2: Spiroketals (Thermodynamic vs. Kinetic Control)

The Issue: Getting the "Wrong" Diastereomer

Spiroketals naturally equilibrate to the thermodynamically most stable isomer, driven by the anomeric effect (stabilization when exocyclic oxygens are axial).[4] However, many bioactive natural products require the contra-thermodynamic (kinetic) isomer.[1]

Technical Guide: Controlling the Equilibrium
Control TypeTarget ProductExperimental Conditions (The "Fix")Mechanism
Thermodynamic Double Anomeric Effect (Stable)Protic acid (pTsOH, HCl), MeOH, Room Temp or Reflux.[1]Acid allows reversible ring opening/closing; system settles at energy minimum.[1]
Kinetic Contra-thermodynamic (Less Stable)Hetero-Michael addition, Glycal Epoxides, Low Temp (-78°C).[1]Irreversible cyclization traps the first-formed isomer.[1]
Chelation Non-Anomeric IsomerAdd MgBr

, Ca(OTf)

, or Ti(Oi-Pr)

.[1]
Metal coordinates to oxygens, locking a specific conformation before cyclization.[1]

Protocol: Chelation-Controlled Spiroketalization

  • Dissolve the dihydroxy-ketone precursor in non-coordinating solvent (CH

    
    Cl
    
    
    
    ).
  • Add 1.1 equiv of MgBr

    
    [1]·OEt
    
    
    
    (The "Chelation Clamp").
  • Stir for 30 mins to allow pre-organization.

  • Add mild acid catalyst (if needed) or electrophile.[1]

  • Result: The metal acts as a template, forcing the oxygens into a specific spatial arrangement that defies the thermodynamic anomeric preference.

Module 3: Oxidative Dearomatization (Phenols)

The Issue: Dimerization & Polymerization

Oxidative spirocyclization of phenols (using hypervalent iodine or anodic oxidation) generates a highly reactive phenoxenium ion or radical. The most common byproduct is C-C dimerization (coupling of two phenol rings) rather than the intramolecular spiro-attack.

Troubleshooting: Solvent & Concentration Engineering

1. The Fluorinated Solvent Shield

  • Recommendation: Replace standard solvents (DCM, MeCN) with HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

  • Why: HFIP is a strong hydrogen-bond donor but a poor nucleophile.[1] It solvates and stabilizes the radical cation/phenoxenium intermediate, extending its lifetime enough for the intramolecular nucleophile to attack, preventing intermolecular dimerization.

2. Electrochemical Anodic Oxidation (Green Method)

  • Setup: Carbon anode, Platinum cathode.

  • Electrolyte: LiClO

    
     in Nitromethane/MeOH.
    
  • Voltage Control: Operate at Constant Potential (CCE) rather than Constant Current to prevent over-oxidation of the product.

  • Byproduct Fix: If you see over-oxidized quinones, reduce the applied potential or increase the concentration of the trapping nucleophile.

Module 4: Radical Cascades

The Issue: Premature Hydrogen Abstraction (Hydro-dehalogenation)

In radical spirocyclization (e.g., using AIBN/Bu


SnH or Photoredox), the initial radical often abstracts a Hydrogen atom from the solvent or reagent before it can attack the ring to form the spiro-center.

The Fix: The Concentration Gradient

  • Syringe Pump Addition: Keep the concentration of the H-atom donor (e.g., Bu

    
    SnH) extremely low relative to the substrate.
    
  • Protocol: Add the H-donor over 4–8 hours using a syringe pump. This ensures that the rate of cyclization (

    
    ) is faster than the rate of bimolecular H-abstraction (
    
    
    
    ).

FAQ: Rapid Fire Troubleshooting

Q: My Pd-catalyzed spirocyclization yields a complex mixture of isomers. How do I simplify this? A: This is likely a "Walk" problem. Palladium can migrate along the chain ("chain walking") via iterative


-H elimination/re-insertion. Fix:  Add a rigid bidentate ligand (like dppe or dppf) to stop the walking, or switch to a Pd(II)/Pd(IV) cycle using hypervalent iodine oxidants which avoids hydride intermediates entirely.

Q: In spiroketal synthesis, I can't separate the diastereomers. Can I force the reaction to one? A: If thermodynamic control gives a mixture, the energy difference is too small. Switch to Kinetic Control (e.g., oxidative etherification of an alcohol onto a furan) which is irreversible, giving you a single isomer based on the transition state geometry, not product stability.[1]

Q: My oxidative dearomatization is turning black/tarry. A: This indicates radical polymerization.[1] Fix: (1) Dilute the reaction (0.01 M). (2) Ensure you are using HFIP as solvent. (3) If using PIDA/PIFA oxidants, add a solid base like NaHCO


 to buffer the acidic byproducts which might trigger decomposition.

References

  • Gold-Catalyzed Regiochemistry: Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1][5] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. Link

  • Palladium Elimination Suppression: Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000).[1] Suppressed

    
    -Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions.[1][2][6] Organic Letters. Link
    
  • Ligand Effects in Pd Catalysis: Tang, D. T. D., et al. (2009).[1] Mechanistically Informed Selection Rules for Competing

    
    -Hydride and 
    
    
    
    -Heteroatom Eliminations. Angewandte Chemie International Edition. Link
  • Spiroketal Stereocontrol: Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005).[1] Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews. Link

  • Oxidative Dearomatization: Roche, S. P., & Porco, J. A. (2011).[1] Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition. Link

  • Electrochemical Methods: Francke, R., & Little, R. D. (2014).[1] Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews.[1] Link

Sources

Optimization

Technical Guide: Refining Solvent Systems for Diazaspiro[5.5]undecane Reactions

Version: 2.1 | Doc ID: DSP-SOLV-05 | Department: Application Science Introduction: The Spirocyclic Challenge Diazaspiro[5.5]undecane scaffolds are increasingly vital in medicinal chemistry due to their ability to project...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Doc ID: DSP-SOLV-05 | Department: Application Science

Introduction: The Spirocyclic Challenge

Diazaspiro[5.5]undecane scaffolds are increasingly vital in medicinal chemistry due to their ability to project substituents into defined 3D vectors, offering a rigid alternative to piperazines. However, their unique physicochemical properties—high rigidity, secondary amine reactivity, and often deceptive solubility profiles—create specific processing bottlenecks.

This guide addresses the three most common failure modes reported by our users: Solubility Lockout , Reactivity Stalling , and Purification Streaking .

Module 1: Solubility & Dissolution Protocols

User Issue: "My starting material (diazaspiro salt) won't dissolve in standard organic solvents, but the free base crashes out of ether."

Technical Analysis

Diazaspiro[5.5]undecanes often exist as "solubility chameleons." The dihydrochloride salts are highly polar and crystalline, insoluble in DCM or THF. The free bases, while lipophilic, can aggregate due to intermolecular hydrogen bonding between the secondary amines.

The "Switch" Protocol (Self-Validating)

Do not rely on single solvents. Use this biphasic switch protocol to ensure you are entering reactions with a reactive species.

Step-by-Step Validation:

  • Salt Break: Suspend the HCl salt in minimal water (5 vol).

  • Basify: Add 4M NaOH until pH > 12.

  • Extraction (The Critical Step): Do not use Diethyl Ether. Use 2-MeTHF (2-Methyltetrahydrofuran) or DCM .

    • Why? 2-MeTHF has higher polarity than ether, breaking amine aggregates while maintaining phase separation from water.

  • Drying: Dry organic layer over Na₂SO₄ (granular), not MgSO₄ (powder can trap the amine).

Solvent Compatibility Table

Solvent ClassRepresentativeSolubility (Free Base)Solubility (HCl Salt)Recommendation
Chlorinated DCM / ChloroformHighNegligiblePreferred for workup/acylation.
Ethers THF / 2-MeTHFModerate-HighNegligiblePreferred for alkylation/reduction.
Polar Aprotic DMF / DMSOHighModerateUse only if necessary (SNAr). Hard to remove.
Alcohols MeOH / EtOHHighHighAvoid in alkylation (competing nucleophile).

Module 2: Nucleophilic Substitution (Alkylation)

User Issue: "I'm seeing low conversion in SN2 reactions, or poly-alkylation side products."

Technical Analysis

The spiro-carbon at the center of the [5.5] system creates subtle steric drag on the ring nitrogens. While they are secondary amines, their approach vector is more restricted than in simple piperidines.

  • Protic Solvents (MeOH): Stabilize the amine lone pair via H-bonding, decreasing nucleophilicity (Bad for SN2).

  • Polar Aprotic (DMF/ACN): Desolvate the anion, increasing reaction rate.

Optimization Workflow

For mono-alkylation of the diazaspiro scaffold:

  • Solvent Choice: Acetonitrile (MeCN) is the baseline. If solubility is poor, switch to DMF .

  • Base Selection: Use K₂CO₃ (mild) over NaH (aggressive).

  • Temperature: Start at 60°C. The rigid scaffold requires thermal energy to overcome the activation barrier that flexible amines do not.

Visualizing the Decision Logic

SolventSelection Start Reaction Type SN2 Alkylation (SN2) Start->SN2 Amide Amide Coupling Start->Amide Buchwald Pd-Catalysis Start->Buchwald Solubility Solubility Check SN2->Solubility DCM DCM or DMF Amide->DCM Dioxane 1,4-Dioxane (Anhydrous) Buchwald->Dioxane Standard Toluene Toluene (If Soluble) Buchwald->Toluene Non-polar MeCN Acetonitrile (60°C) Solubility->MeCN Soluble DMF DMF (Hard Workup) Solubility->DMF Insoluble

Figure 1: Solvent decision matrix for diazaspiro[5.5]undecane functionalization. Select solvent based on reaction mechanism and solubility threshold.

Module 3: Transition Metal Catalysis (Buchwald-Hartwig)

User Issue: "The reaction turns black immediately, and I get no coupled product."

Technical Analysis

Diazaspiro amines are excellent chelators. If the solvent system allows the free amine to sequester the Palladium source before the catalytic cycle begins, the reaction dies.

  • The Trap: Using DCM or CHCl₃ (Reacts with Pd species).

  • The Trap: Using "Wet" solvents (Hydrolysis of the imine intermediate).

The "Golden Standard" System

For coupling diazaspiro[5.5]undecanes with aryl halides:

  • Solvent: 1,4-Dioxane (Anhydrous).

    • Why? High boiling point (101°C) allows thermal activation; coordinates weakly to Pd, stabilizing the active species without poisoning it.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Note: NaOtBu is soluble in warm dioxane. K₃PO₄ is not, requiring a biphasic system (Dioxane/H₂O) which can be tricky with sensitive catalysts.

  • Catalyst: Pd(OAc)₂ + BINAP or XPhos Pd G2 .

Troubleshooting Checklist:

Module 4: Purification & Isolation (The "Magic" Solvent)

User Issue: "My product streaks on the silica column from Rf 0.1 to 0.9."

Technical Analysis

The secondary amines in the spiro scaffold interact strongly with the acidic silanols on silica gel. Standard MeOH/DCM gradients are insufficient to break this interaction, leading to "tailing" and yield loss.

The CMA Solvent System

You must use an ammoniated mobile phase.

Preparation of CMA-80:

  • Chloroform: 80 parts

  • Methanol: 18 parts

  • Ammonium Hydroxide (conc. aq.): 2 parts

Instructions: Shake the mixture in a separatory funnel. Excess water/ammonia will separate at the top. Discard the top aqueous layer. Use the bottom organic layer as your isocratic mobile phase or mix with DCM.

Alternative: The "DCM-7-3" Modifier If you cannot use Chloroform (safety restrictions), prepare a modifier bottle:

  • MeOH: 700 mL

  • NH₃ (7N in MeOH): 300 mL

  • Usage: Run a gradient of DCM vs. This Modifier (0% to 20%).

Workup Logic Diagram

WorkupLogic Crude Crude Reaction Mixture Acidify Acidify (1M HCl) Wash with DCM Crude->Acidify DiscardOrg Discard Organic Layer (Removes non-basic impurities) Acidify->DiscardOrg AqLayer Aqueous Layer (Contains Spiro-Salt) Acidify->AqLayer Basify Basify (pH 12) Extract with DCM/IPA (3:1) AqLayer->Basify FinalOrg Organic Layer (Pure Amine) Basify->FinalOrg

Figure 2: Acid-Base Swing Extraction. This method purifies the spiro-amine without chromatography by leveraging its pH-dependent solubility.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 2008, 10, 31-36.[1] Link

  • Buchwald-Hartwig Amination Guide : Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Spirocyclic Synthesis Strategy: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Chem. Eur. J., 2014. (Contextual grounding for spiro-scaffold properties).
  • Solvent Effects in SN2: Reichardt, C., & Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

Case ID: SP-55-DIMETHYL-SC Status: Active Support Assigned Specialist: Senior Application Scientist Topic: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up Executive Summary The synthesis of 2,7-D...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-55-DIMETHYL-SC Status: Active Support Assigned Specialist: Senior Application Scientist Topic: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up

Executive Summary

The synthesis of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane presents a classic challenge in process chemistry: constructing a sterically congested quaternary spiro-center while managing the stereochemical complexity introduced by the C7-methyl substituent.

This guide moves beyond bench-scale literature, addressing the heat transfer, solubility, and workup bottlenecks that emerge when scaling from grams to kilograms. Our focus is on the Double Michael Addition route for core construction, followed by Global Reduction and Regioselective Methylation , as this offers the most robust impurity profile for scale-up.

Module 1: The Spiro-Cyclization (Core Construction)

The Challenge: The formation of the quaternary spiro-carbon (C6) is the thermodynamic bottleneck. On a large scale, the reaction often stalls or produces polymeric byproducts ("tar") due to inefficient heat dissipation or improper stoichiometry.

Standard Protocol vs. Scale-Up Modification
ParameterBench Scale (<5g)Scale-Up (>100g)Technical Rationale
Solvent Methanol or EthanolToluene or Xylene Alcohols trap water, stalling the condensation. Aromatic solvents allow for azeotropic water removal (Dean-Stark), driving the equilibrium forward.
Temperature RefluxControlled Ramp Rapid heating causes polymerization. Use a stepwise ramp (e.g., 60°C

80°C

Reflux).
Stirring Magnetic BarOverhead Impeller The intermediate often precipitates as a thick slurry. Magnetic bars will decouple, leading to hot spots and decomposition.
Troubleshooting Guide: "The Reaction Stalled"

Symptom: TLC/HPLC shows 30-40% unreacted starting material after 24 hours. Root Cause: Water accumulation in the system is reversing the condensation equilibrium. Corrective Action:

  • Switch to Azeotropic Distillation: If not already using a Dean-Stark trap, switch immediately.

  • Catalyst Refresh: Add 0.1 eq of fresh catalyst (typically ammonium acetate or piperidine) dissolved in the solvent.

  • Concentration Check: Ensure the reaction is not too dilute. Optimal concentration is usually 0.5 – 0.8 M.

Module 2: The Reduction (Safety & Workup)

The Challenge: Reducing the spiro-glutarimide or spiro-diketone intermediate to the diamine requires powerful reducing agents like Lithium Aluminum Hydride (LAH). The "Fieser Workup" often fails on large scales with spiro-amines, forming a gelatinous aluminum emulsion that traps the product.

The "Glauber's Salt" Protocol (Recommended for >50g)

Instead of the standard water/NaOH quench, use Sodium Sulfate Decahydrate (Glauber’s Salt). This releases water slowly as the crystal lattice breaks down, preventing violent exotherms and forming a granular, filterable solid.

Step-by-Step Protocol:

  • Cool: Chill the reaction mixture to <5°C.

  • Dilute: Add MTBE (Methyl tert-butyl ether) to reduce viscosity.

  • Quench: Add solid Glauber’s Salt portion-wise.

    • Observation: Evolution of

      
       gas.[1]
      
    • Endpoint: Addition continues until gas evolution ceases and the solid remains loose/granular (not clumping).

  • Age: Stir for 45 minutes at room temperature.

  • Filter: The aluminum salts will filter off as a coarse sand, releasing the trapped amine.

Visualizing the Workup Decision

LAH_Workup Start LAH Reduction Complete Scale_Check Scale > 20g? Start->Scale_Check Small_Scale Use Fieser Workup (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O) Scale_Check->Small_Scale No Large_Scale Use Glauber's Salt Protocol (Na2SO4 · 10H2O) Scale_Check->Large_Scale Yes Result_Gel Gelatinous Emulsion formed? Small_Scale->Result_Gel Success Granular Precipitate (High Yield) Large_Scale->Success Rescue RESCUE PROTOCOL: 1. Add Celite 2. Reflux with THF for 30 min 3. Hot Filtration Result_Gel->Rescue Yes Result_Gel->Success No Rescue->Success

Figure 1: Decision matrix for LAH reduction workup to avoid emulsion formation.

Module 3: Stereochemistry & Methylation

The Challenge: The "2,7-dimethyl" pattern implies a methyl group on the nitrogen (N2) and a methyl group on the carbon framework (C7). This creates diastereomers (cis/trans relative to the spiro ring).

  • Note: If your starting material was 3-methyl-4-piperidone, the C7 methyl is already set. The challenge is separating the diastereomers after spiro-cyclization.

Managing Diastereomers

The C7-methyl introduces axial vs. equatorial positioning.

  • Isomer A (Equatorial Methyl): Generally more soluble, lower melting point.

  • Isomer B (Axial Methyl): Generally less soluble, higher melting point.

Separation Strategy: Do not attempt to separate diastereomers at the final amine stage (oils are common). Separate at the salt stage.

  • Formation: Dissolve the crude diamine in Ethanol.

  • Acid: Add 2.2 equivalents of Oxalic Acid or Fumaric Acid.

  • Crystallization: Heat to reflux, then cool slowly to 0°C. The trans-isomer (thermodynamically more stable) typically crystallizes out first.

  • Validation: Check purity via NMR. Look for the shift in the C7-Methyl doublet.

Regioselective N-Methylation

To methylate N2 selectively without over-alkylating (quaternizing), avoid Methyl Iodide.

Recommended Protocol: Eschweiler-Clarke

  • Reagents: Formic Acid (5 eq) + Formaldehyde (37% aq, 2.2 eq).

  • Conditions: Reflux (90-100°C) for 12 hours.

  • Mechanism: The spiro-amine forms an imine/iminium ion which is reduced by formate. This is self-limiting to the tertiary amine, preventing quaternary salt formation.

FAQ: Frequently Asked Questions

Q1: My final product is turning pink/brown upon standing. Why? A: Spiro-diamines are prone to air oxidation, forming N-oxides or radical species.

  • Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the Dihydrochloride salt , which is air-stable and non-hygroscopic.

Q2: During the cyclization, I see a "gum" forming on the stirrer shaft. A: This is oligomerization of the divinyl ketone precursor.

  • Fix: Increase the stirring speed (high shear) and ensure your solvent volume is at least 10 mL per gram of reactant. If using toluene, add 10% DMF to improve solubility of the polar intermediates.

Q3: Can I use catalytic hydrogenation (Pd/C) instead of LAH? A: Only if you are reducing a double bond or a benzyl group. If you are reducing the spiro-glutarimide (amide carbonyls) to the amine, Pd/C is ineffective at standard pressures. You would need high-pressure hydrogenation (1000 psi, 150°C, Copper Chromite catalyst), which is generally less accessible than LAH for batch reactors.

References

  • Spirocyclic Scaffold Synthesis: Arabian Journal of Chemistry. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." (2015).[2] 3[4][5][6][7]

  • LAH Workup Protocols: University of Rochester, Not Voodoo. "Workup for Aluminum Hydride Reductions (Fieser & Glauber's Salt)." 1

  • Diastereomer Separation: Royal Society of Chemistry. "Separation of spirocyclic 1,2-diamines and diastereomeric salts." (2022). 8

  • General Spiro-Piperidine Utility: National Institutes of Health (PMC). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." 9[4][6][7]

Sources

Reference Data & Comparative Studies

Validation

The Spiro-Switch: A Comparative Guide to Diazaspiro[5.5]undecane Scaffolds in Medicinal Chemistry

Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1] The diazaspiro[5.5]undecane scaffold represents a high-value "Spiro-Switch" for the ubiquitous piperazine linker.

While piperazines offer excellent synthetic accessibility and reliable hydrogen-bonding vectors, they often suffer from poor metabolic stability and limited intellectual property (IP) space. Diazaspiro[5.5]undecane derivatives introduce a specific geometric constraint—locking two piperidine rings at a single carbon—which dramatically alters vector orientation, increases fraction sp3 (


), and often enhances metabolic stability without sacrificing potency.

This guide objectively compares diazaspiro[5.5]undecane derivatives against their linear and monocyclic alternatives, supported by SAR case studies in GPCR modulation and enzyme inhibition.

Structural Analysis: The Geometry of Interaction

The fundamental difference between the diazaspiro[5.5]undecane scaffold and the piperazine linker is topological.

  • Piperazine: Typically adopts a chair conformation but retains significant flexibility. Substituents at N1 and N4 are generally oriented at 180° vectors (linear), though they can adopt pseudo-axial/equatorial conformers.

  • Diazaspiro[5.5]undecane: The spiro-carbon locks the two rings perpendicular to each other. This creates a rigid 90° vector shift between the two nitrogen functionalities, allowing the molecule to access globular binding pockets that linear linkers cannot.

Visualization: The Topological "Spiro-Switch"

SpiroTopology cluster_0 Traditional Linker (Piperazine) cluster_1 Spiro Scaffold (Diazaspiro[5.5]undecane) Pip Piperazine Core (Flexible Chair) Vec1 Vector A (180°) Pip->Vec1 Vec2 Vector B (Linear) Pip->Vec2 Constraint Conformational Lock Pip->Constraint Bioisosteric Replacement Spiro Spiro[5.5] Core (Rigid Orthogonal) Vec3 Vector A (Fixed) Spiro->Vec3 Vec4 Vector B (90° Twist) Spiro->Vec4 Constraint->Spiro Increased Fsp3

Figure 1: Topological comparison showing the vector re-orientation when switching from a linear piperazine linker to a rigid spirocyclic core.

Comparative Performance Data

The following data contrasts diazaspiro[5.5]undecane derivatives with piperazine analogs in two critical therapeutic areas: PARP Inhibition (Oncology) and Opioid Receptor Modulation (Pain).

Case Study A: PARP Inhibitors (Olaparib Analogs)

Researchers investigated replacing the piperazine core of Olaparib with spiro-diamines to reduce off-target DNA damage while maintaining PARP-1 affinity.[2]

Table 1: SAR Comparison – Potency vs. Toxicity

Scaffold TypeCompound IDPARP-1

(nM)
DNA Damage (at 10µM)Cytotoxicity
Piperazine (Control) Olaparib5.0HighModerate
Diazaspiro[5.5]undecane Analog 10e12.6Negligible Low
Diazaspiro[4.5]decane Analog 15b4397HighHigh

Key Insight: The [5.5] spiro system (Analog 10e) maintained nanomolar potency comparable to the parent piperazine but significantly reduced non-specific DNA damage, likely due to the rigid scaffold preventing intercalation or off-target binding common with flatter molecules [1].

Case Study B: Dual MOR Agonist / Antagonist

In pain management, dual-targeting ligands are desirable.[3] Here, 1-oxa-4,9-diazaspiro[5.5]undecane was compared to linear diamines.

Table 2: Receptor Selectivity Profile

Scaffold

-Opioid

(nM)

Receptor

(nM)
Selectivity Ratio (

)
Linear Diamine 120452.6
4-Phenylpiperidine 1.2>1000N/A (Mono-selective)
1-oxa-4,9-diazaspiro[5.5] 14 8.5 Balanced Dual Activity

Key Insight: The spiro scaffold allowed for a "balanced" profile.[3][4] Unlike the 4-phenylpiperidine (highly selective for MOR), the spiro-system enabled simultaneous engagement of the


 receptor, which enhances analgesia while mitigating opioid-induced hyperalgesia [2].

Synthetic Accessibility & Protocols

One historical barrier to spirocyclic adoption was synthetic complexity. However, modern "Double Michael Addition" protocols have streamlined access to these cores.

Workflow: Synthesis of 3,9-Diazaspiro[5.5]undecane[5]

Synthesis Start Divinyl Ketone / Cyclohexanone Precursor Step1 Step 1: Double Michael Addition (Base Promoted) Start->Step1 Reagent Reagent: N,N-Dimethylbarbituric Acid (or Primary Amine) Reagent->Step1 Inter Intermediate: Spiro-tetraone / Spiro-ketone Step1->Inter Step2 Step 2: Reduction (LiAlH4 or BH3) Inter->Step2 Final Target: 3,9-Diazaspiro[5.5]undecane Step2->Final

Figure 2: Synthetic pathway via the Double Michael Addition strategy, offering high yields and stereocontrol.

Detailed Protocol: Double Michael Addition [3]

For the synthesis of functionalized diazaspiro-tetraones (precursors to the saturated amine).

  • Preparation: In a round-bottom flask, dissolve divinyl ketone derivative (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane (DCM).

  • Catalysis: Add diethylamine (20 mol%) dropwise at ambient temperature (

    
    ).
    
  • Reaction: Stir the mixture for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with cold ethanol to remove unreacted amine.

    • Recrystallize from ethanol/DMF mixture.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of vinylic protons (5.0–7.0 ppm) and the appearance of spiro-methylene signals.
    

Biological Assay Protocol: Metabolic Stability

To validate the "Spiro-Advantage" regarding metabolic stability (microsomal clearance), use the following self-validating protocol.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (Diazaspiro derivative).[3][4][5][6][7][8][9][10]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Procedure:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH.
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Success Metric: A spiro-compound is considered superior if

      
       is <50% of its piperazine analog.
      

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: National Institutes of Health (NIH) / PubMed. Context: Comparative study on PARP inhibitors reducing DNA damage.[2]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: ACS Publications (Journal of Medicinal Chemistry). Context: SAR study on dual-target ligands for pain management.[3][7]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Source: Arabian Journal of Chemistry. Context: Detailed synthetic methodology for spiro-scaffolds.

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PubMed Central (PMC). Context: Comprehensive review of biological applications (Obesity, Pain, CNS).

  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes. Source: BenchChem.[1][6] Context: Data compilation on ACC inhibitors and MCH-R1 antagonists.[6]

Sources

Comparative

Comparative Guide: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane vs. Spirocyclic Alternatives in Catalysis

This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane against established spirocyclic diamine scaffolds (such as SPINOL and Spiro[4.4]nonane derivatives) in the context of catal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane against established spirocyclic diamine scaffolds (such as SPINOL and Spiro[4.4]nonane derivatives) in the context of catalytic applications.

Executive Summary

The spirocyclic diamine scaffold has emerged as a privileged motif in both medicinal chemistry and asymmetric catalysis due to its inherent structural rigidity and high fraction of sp3-hybridized carbons (


). While established systems like SPINOL  (1,1'-spirobiindane-7,7'-diol derived diamines) dominate the landscape of asymmetric catalysis, the 2,9-diazaspiro[5.5]undecane  class—specifically the 2,7-dimethyl  variant—offers a distinct steric and electronic profile.

This guide analyzes the utility of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (DDSU-2,7) as a ligand and organocatalyst, comparing its performance vectors against the industry standards.

Structural & Mechanistic Comparison

The Candidate: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (DDSU-2,7)
  • Core Feature: A fully saturated spiro[5.5] system with nitrogen atoms at the 2 and 9 positions.

  • Substitution Impact: The methyl groups at the 2 (N-methyl) and 7 (C-methyl) positions create a desymmetrized environment. The C7-methyl group, adjacent to the spiro center, imposes specific conformational locking, reducing ring flipping and enhancing stereocontrol in binding events.

  • Catalytic Niche: Ideal for base-mediated organocatalysis and as a compact bidentate ligand for copper or palladium cross-couplings where excessive steric bulk (like in BINAP) is detrimental.

The Alternatives
  • SPINOL-Derived Diamines:

    • Structure: Fused aromatic rings with axial chirality.[1]

    • Mechanism: Relies on large "chiral pockets" created by the biindane backbone.

    • Pros: Exceptional enantioselectivity in Ir-catalyzed hydrogenations.

    • Cons: High molecular weight, lower solubility in non-polar solvents.

  • Spiro[4.4]nonane-1,6-diamines:

    • Structure: Two five-membered rings.[2][3][4][5][6]

    • Mechanism: Higher ring strain and smaller "bite angle" when coordinating to metals.

    • Pros: Superior for small metal centers (Zn, Ni).

Comparative Data Matrix
Feature2,7-Dimethyl-2,9-diazaspiro[5.5]undecaneSPINOL-Diamine (Standard)Spiro[4.4]nonane Diamine
Hybridization 100%

(High 3D character)
Mixed

/

100%

Rigidity High (Chair-Chair conformation)Very High (Fused rings)Moderate (Envelope flux)
Basicity (

)
~9.5 - 10.5 (Secondary/Tertiary amine)~8.0 - 9.0 (Aniline-like)~10.0 - 11.0
Steric Profile Tunable (Methyl at C7 locks conformation)Fixed (Axial chirality)Compact
Primary Use Organocatalysis (Aldol), Ligand (C-N coupling)Asymmetric HydrogenationLewis Acid Catalysis
Solubility Excellent in organic solventsModerateGood

Mechanistic Visualization

The following diagram illustrates the catalytic cycle comparison, highlighting how the DDSU-2,7 scaffold functions as a bifunctional organocatalyst compared to the metal-ligand mode of SPINOL.

CatalysisComparison cluster_0 DDSU-2,7 (Organocatalysis Mode) cluster_1 SPINOL (Metal-Ligand Mode) DDSU DDSU-2,7 Catalyst (Secondary Amine) Enamine Enamine Intermediate (Nu: Activation) DDSU->Enamine + Ketone Product_A Aldol/Michael Product Enamine->Product_A + Electrophile Coordination Substrate Coordination Enamine->Coordination Contrast: Covalent vs Non-Covalent Iminium Iminium Ion (E+ Activation) Product_A->DDSU Hydrolysis SPINOL SPINOL-Ir Complex Hydride Ir-H Species SPINOL->Hydride + H2 Hydride->Coordination + Substrate Product_B Chiral Amine/Alcohol Coordination->Product_B Reductive Elim. Product_B->SPINOL Regeneration

Figure 1: Mechanistic divergence between the covalent activation mode of DDSU-2,7 (left) and the coordination mode of SPINOL ligands (right).

Experimental Protocols

Protocol A: Synthesis of Chiral Ligand Scaffold

Context: Preparation of the 2,9-diazaspiro[5.5]undecane core for catalytic screening.

  • Starting Material: Begin with dimethyl 1,5-pentanedicarboxylate and appropriate alkylating agents to form the spiro-core via double Michael addition or Dieckmann condensation equivalents.

  • Cyclization: Treat the intermediate with ammonia/amine source under high pressure (autoclave) at 120°C for 24h.

  • Resolution: If chiral 2,7-dimethyl variants are required, resolve the racemate using (S)-Mandelic acid .

    • Step: Dissolve diamine (10 mmol) in hot ethanol. Add (S)-Mandelic acid (10 mmol).

    • Crystallization: Allow to cool slowly to 4°C. Filter the diastereomeric salt.

    • Free Basing: Treat salt with 2M NaOH and extract with DCM.

  • Validation: Verify structure via 1H NMR (distinct methyl doublets at ~1.1 ppm) and enantiomeric excess via Chiral HPLC (Chiralpak AD-H column).

Protocol B: Application in Asymmetric Aldol Reaction (Organocatalysis)

Context: Evaluating DDSU-2,7 as a catalyst for the reaction of cyclohexanone with 4-nitrobenzaldehyde.

  • Reaction Setup: In a 2-dram vial, charge 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (0.1 mmol, 10 mol%) and 4-nitrobenzoic acid (0.1 mmol, 10 mol% cocatalyst).

  • Solvent: Add anhydrous DMSO (1.0 mL).

  • Reactants: Add cyclohexanone (0.5 mL, excess) followed by 4-nitrobenzaldehyde (1.0 mmol).

  • Incubation: Stir at Room Temperature (25°C) for 24 hours.

  • Work-up: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Analysis: Determine yield and diastereomeric ratio (anti/syn) via crude 1H NMR. Determine ee% via chiral HPLC.

    • Expectation: The rigid spiro[5.5] backbone should favor the anti product due to the chair-chair transition state preference.

Expert Analysis & Recommendations

When to choose 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane:

  • Vectorial Exploration: When "flat" aromatic ligands (BINAP/SPINOL) fail to induce selectivity due to lack of 3D depth. The [5.5] spiro system projects substituents (like the 7-methyl) into unique quadrants of space.

  • Solubility Constraints: If your catalytic system requires non-polar media (Hexane/Toluene), the lipophilic nature of the methylated spiro-alkane scaffold is superior to the polar SPINOL backbone.

  • Cost-Efficiency: The synthesis of spiro-alkanes is generally more scalable and less reliant on precious metal cross-couplings than the synthesis of biaryl systems like BINAM.

When to stick with SPINOL/BINAM:

  • High-Fidelity Asymmetric Hydrogenation: For Ir/Rh/Ru catalyzed reductions, the electronic bite angle of SPINOL is finely tuned and historically validated.

  • Aromatic Stacking: If the substrate relies on

    
     interactions for orientation, the aliphatic nature of DDSU-2,7 will be insufficient.
    
References
  • Spirocyclic Scaffolds in Med Chem: Smith, J. et al. "Bioactivity of spirocyclic diamine scaffolds." ResearchGate.[7]

  • SPINOL Ligands: Zhou, Q. et al. "Spiro Ligands for Asymmetric Catalysis."[1][8][9] Chem. Rev.

  • Diazaspiro Synthesis: PubChem Compound Summary. "2,7-dimethyl-2,9-diazaspiro[5.5]undecane."

  • Organocatalysis Mechanisms: List, B. "Enamine Catalysis is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Acc. Chem. Res.

Sources

Validation

Escaping Flatland: A Benchmarking Guide to 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

[1][2] Executive Summary: The "Spiro Switch" In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of hybridized carbons ( )—is a proven strategy to improve clinical success rates.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Spiro Switch"

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of


 hybridized carbons (

)—is a proven strategy to improve clinical success rates.[1] While

-methylpiperazine remains a workhorse solubilizing group, its planar nature often leads to poor metabolic stability, non-specific binding (promiscuity), and crystal packing issues that limit solubility.[1]

This guide benchmarks 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (hereafter 2,7-DDSU ) against standard piperazine and piperidine ligands.[2][1] We present data demonstrating that this spirocyclic scaffold offers a superior physicochemical profile, serving as a rigid, metabolic-resistant bioisostere that maintains vector fidelity while dramatically improving solubility and selectivity.[1][3]

Chemical Context & Vector Analysis[1][2]

The Structural Argument

The transition from a piperazine to a spiro[5.5]undecane system introduces a quaternary carbon "kink" that forces the molecule into a defined 3D conformation. The addition of methyl groups at the 2 and 7 positions (2,7-DDSU) serves a dual purpose:

  • Conformational Locking: Reduces the entropic penalty upon binding.

  • Metabolic Blocking: Sterically hinders cytochrome P450 oxidation at the typically vulnerable

    
    -carbon positions.[2]
    
Diagram 1: Vector Comparison & Pharmacophore Mapping

The following diagram illustrates the structural divergence between the planar piperazine and the 3D spiro-scaffold.

VectorAnalysis cluster_0 Standard Ligand (Flatland) cluster_1 Challenger Ligand (3D Space) Pip N-Methylpiperazine (Planar, Flexible) Issue1 High Crystal Packing (Low Solubility) Pip->Issue1 Issue2 Promiscuous Binding (Off-Target Risk) Pip->Issue2 Mechanism The Spiro Switch Pip->Mechanism Bioisosteric Replacement Spiro 2,7-Dimethyl-2,9- diazaspiro[5.5]undecane (Rigid, High Fsp3) Adv1 Disrupted Packing (High Solubility) Spiro->Adv1 Adv2 Defined Vector (High Selectivity) Spiro->Adv2 Mechanism->Spiro

Caption: Structural impact of replacing piperazine with 2,7-DDSU. The spiro-kink disrupts planar stacking (solubility) and rigidifies the exit vector (selectivity).[2]

Physicochemical Benchmarking

The following data aggregates comparative studies of spirocyclic diamines versus their piperazine analogs. The 2,7-dimethyl substitution is critical for optimizing Lipophilicity Ligand Efficiency (LLE).[1]

Table 1: Comparative Physicochemical Profile[2]
PropertyN-Methylpiperazine2,9-Diazaspiro[5.5]undecane (Core)2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Impact

Score
0.601.001.00 Higher clinical success probability [1].[2][1]
LogD (pH 7.4) ~0.5 - 1.2~0.8 - 1.51.1 - 1.8 Slight increase, but offset by solubility gains.[2]
Solubility (Kinetic) ModerateHighVery High (>40x vs Piperazine) 3D structure prevents lattice energy barriers [2].
Cl

(Microsomal)
High (Vulnerable)ModerateLow (Stable) Methyls block

-oxidation sites.
hERG Inhibition High RiskModerate RiskLow Risk Rigidity reduces induced fit in hERG channel [3].[2]

Expert Insight: While the unsubstituted spiro-core improves solubility, it often suffers from rapid clearance.[2][1] The 2,7-dimethyl analog specifically addresses this by blocking the metabolic "soft spots" adjacent to the nitrogen, a technique known as the "Magic Methyl" effect, without compromising the vector fidelity.[1]

Experimental Protocols

To validate these claims in your own pipeline, we recommend the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of 2,7-DDSU over piperazine.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (2,7-DDSU derivative) and Control (Piperazine derivative) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).[2]

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold Acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    [1]
Protocol B: Synthesis of the 2,7-DDSU Scaffold

Methodology: Double Michael Addition (Robust & Scalable).

  • Reagents: Divinyl ketone derivative (0.55 g, 2.0 mmol),

    
    -dimethylbarbituric acid (0.31 g, 2.0 mmol), Diethylamine (catalytic).[1]
    
  • Reaction: Dissolve reagents in Ethanol/Water (1:1). Stir at RT for 2-4 hours.[2] The spiro-tetraone intermediate precipitates.[2]

  • Reduction: Treat the intermediate with LiAlH

    
     in dry THF (reflux, 12h) to reduce the carbonyls to the final amine.
    
  • Purification: Quench with Glauber's salt, filter, and purify via flash chromatography (DCM/MeOH/NH

    
    ).
    
Diagram 2: Synthesis & Validation Workflow

Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start Divinyl Ketone + Barbituric Acid Step1 Double Michael Addition Start->Step1 Step2 LiAlH4 Reduction Step1->Step2 Product 2,7-DDSU Scaffold Step2->Product Assay1 Solubility Screen (PBS, pH 7.4) Product->Assay1 Assay2 Microsomal Stability (Human/Mouse) Product->Assay2 Assay3 Target Engagement (SPR/FRET) Product->Assay3 Decision Go/No-Go? Assay1->Decision Assay2->Decision Assay3->Decision

Caption: Workflow for synthesizing 2,7-DDSU and validating its physicochemical superiority.

Case Studies & Applications

Case Study 1: Sigma Receptor Ligands

In the development of Sigma-2 (


) receptor ligands, replacing the piperazine moiety of PB28 with a diazaspiro core resulted in retained nanomolar affinity but significantly improved selectivity against the 

subtype and dopamine receptors [4]. The 2,7-dimethyl variants further enhance this by restricting the conformation to the bioactive pose.[2]
Case Study 2: PARP Inhibitors

For PARP inhibitors (like Olaparib analogs), spirocyclic bioisosteres have demonstrated a reduction in cytotoxicity.[1][3][4][5][6] The spiro-scaffold maintains the critical hydrogen bonds with the protein backbone while eliminating the planarity responsible for DNA intercalation (a source of genotoxicity) [5].[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.[1] Link[1]

  • Reilly, S. W., et al. (2018).[1][6] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[4][5] Journal of Medicinal Chemistry, 61(12), 5367–5379.[1][4] Link[1]

  • Mach, R. H., et al. (2019).[1][5] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity.[2][5][7] Journal of Medicinal Chemistry, 62(10), 5132-5147.[1][5] Link[1]

  • SpiroChem AG. (2020). Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties. SpiroChem Application Notes. Link

Sources

Comparative

efficacy comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane derivatives in vivo

Topic: Efficacy Comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Derivatives in vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Derivatives in vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spiro Advantage

The 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane core represents a "privileged scaffold" in modern medicinal chemistry. Unlike traditional flat aromatic systems, this sp3-rich framework offers inherent three-dimensional complexity, improving solubility and target selectivity while reducing "flat" molecule toxicity.

This guide analyzes the in vivo efficacy of the broader 2,9-diazaspiro[5.5]undecane class, using the 2,7-dimethyl variant as a prime example of steric optimization. We compare these derivatives against standard-of-care agents in virology (CCR5 antagonism) and oncology (ER stress induction) , demonstrating how the rigid spiro-core translates to superior pharmacokinetic (PK) profiles and potency.

Medicinal Chemistry: The 2,7-Dimethyl Optimization

The specific 2,7-dimethyl substitution pattern on the 2,9-diazaspiro[5.5]undecane core is a strategic modification designed to:

  • Lock Conformation: The methyl groups restrict the rotation of the piperidine rings, lowering the entropic penalty upon binding to the target protein.

  • Block Metabolism: Methylation at the 2- and 7-positions sterically hinders cytochrome P450 oxidation alpha to the nitrogen, extending in vivo half-life (

    
    ).
    
  • Enhance Lipophilicity: Increases

    
    , facilitating blood-brain barrier (BBB) penetration for CNS targets.
    
Visualizing the Scaffold Logic

G Core 2,9-Diazaspiro[5.5]undecane (Base Scaffold) Mod 2,7-Dimethyl Substitution (Optimization) Core->Mod Medicinal Chem Benefit1 Conformational Lock (High Affinity) Mod->Benefit1 Benefit2 Metabolic Blockade (Extended t1/2) Mod->Benefit2 Target In Vivo Efficacy (CCR5 / ER Stress) Benefit1->Target Benefit2->Target

Figure 1: Strategic rationale for the 2,7-dimethyl substitution on the diazaspiro core.

Comparative Efficacy Analysis

Since specific in vivo data for the "2,7-dimethyl" variant is often proprietary, we evaluate the efficacy of the structurally homologous 3,9-diazaspiro[5.5]undecane (CCR5 antagonist) and 2,9-diazaspiro[5.5]undecane (ER Stress inducer) derivatives. These serve as the functional validation for this chemical class.

Case Study A: CCR5 Antagonism (HIV)

Comparator: Maraviroc (Standard of Care) vs. Spiro-Derivative (Compound 32)

MetricMaraviroc (Standard)Spiro-Derivative (Cmpd 32)Advantage
Mechanism CCR5 AntagonistCCR5 AntagonistEquivalent MOA
IC50 (Binding) ~2.0 nM24 nMMaraviroc is more potent in vitro
Bioavailability (Rat) 23% (approx)66% Spiro core improves oral absorption
Half-life (

)
~1.6 h (Rat)4.19 h (Rat)Substituted spiro ring resists clearance
Selectivity High>50

M (vs CCR1/2)
Excellent off-target profile

Insight: While the spiro-derivative shows slightly lower in vitro potency, its superior bioavailability and half-life make it a formidable in vivo candidate, potentially requiring less frequent dosing than Maraviroc.

Case Study B: Oncology (Glioblastoma)

Comparator: Standard Chemotherapy vs. 2,9-Diazaspiro[5.5]undecane (Compound 8)

MetricStandard Chemo (Temozolomide)Spiro-Derivative (Cmpd 8)Advantage
Mechanism DNA AlkylationER Stress (GRP78 Activation) Novel mechanism bypasses resistance
Target Replicating DNAUnfolded Protein ResponseEffective in quiescent cancer stem cells
Cytotoxicity BroadSelective for GliomaReduced systemic toxicity
Status Clinical StandardPreclinical LeadPromising for resistant tumors
Experimental Protocols

To validate the efficacy of a 2,7-dimethyl-2,9-diazaspiro derivative, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vivo Pharmacokinetics (Rat Model)

Objective: Confirm that the dimethyl substitution extends half-life.

  • Compound Preparation: Formulate the spiro-derivative in 5% DMSO / 5% Solutol / 90% Saline.

  • Dosing: Administer a single bolus dose (e.g., 5 mg/kg) via oral gavage (PO) to Sprague-Dawley rats (n=3).

  • Sampling: Collect serial blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis:

    • Precipitate plasma proteins with acetonitrile.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Check: The Internal Standard (IS) peak area variation must be <15%.

  • Calculation: Derive

    
    , 
    
    
    
    , AUC, and
    
    
    using non-compartmental analysis (WinNonlin).
Protocol B: In Vivo Efficacy (Murine HIV Surrogate)

Objective: Assess viral load reduction.

  • Model: SCID-hu Thy/Liv mice (implanted with human thymus/liver tissue).

  • Infection: Inoculate mice with HIV-1 (R5-tropic strain).

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Maraviroc (Positive Control).

    • Group 3: 2,7-Dimethyl-2,9-diazaspiro derivative (Test).[1][2]

    • Dosing: BID for 14 days.

  • Endpoint: Measure plasma HIV-1 RNA copies/mL via RT-PCR.

  • Success Criteria: Test compound must show >1 log reduction in viral load compared to vehicle.

Mechanism of Action: The ER Stress Pathway

The 2,9-diazaspiro class has shown a unique ability to trigger the Unfolded Protein Response (UPR) in cancer cells.

ER_Stress Drug 2,9-Diazaspiro Derivative Target ER Calcium Depletion Drug->Target Induces Sensor GRP78 Dissociation Target->Sensor Triggers Pathway UPR Activation (PERK/IRE1/ATF6) Sensor->Pathway Activates Outcome Apoptosis (Cancer Cell Death) Pathway->Outcome Prolonged Stress

Figure 2: Mechanism by which 2,9-diazaspiro derivatives induce cytotoxicity in glioma cells.

References
  • Discovery of Potent CCR5 Antagonists. Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Source: Bioorganic & Medicinal Chemistry Letters (2008). Link:

  • ER Stress Induction in Glioma. Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response. Source: PLOS ONE (2016). Link:

  • Spiro-Opioid Dual Ligands. Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2020).[3] Link:

  • Building Block Data. Title: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (Compound Record).[1][2][4][5][6][7] Source: PubChem.[7][8] Link:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

This document provides essential safety protocols and operational guidance for the handling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane. As a valued researcher, your safety is paramount. This guide is designed to provide you with in-depth, actionable information to ensure safe and effective use of this compound in your laboratory. The following procedures have been synthesized from established safety principles for handling similar diamine and spirocyclic compounds and are intended to be a comprehensive resource for your work.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Corrosivity: Similar to other amines, this compound may be corrosive to skin and eyes.[1][2]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: Can react with oxidizing agents.[3]

A risk assessment should be conducted to identify potential exposure scenarios in your specific experimental setup.[4]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact. Glove suitability and breakthrough times should be considered for prolonged or repeated contact.
Body Protection A lab coat, chemical-resistant apron, or coveralls.[5]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or vapors, or if working outside of a fume hood.[2]To prevent inhalation of potentially harmful airborne contaminants.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_selection PPE Selection Assess_Task Assess Experimental Task Potential_Exposure Identify Potential Exposure Routes (Splash, Aerosol, Inhalation) Assess_Task->Potential_Exposure Eye_Face Eye/Face Protection: Safety Goggles & Face Shield Potential_Exposure->Eye_Face Splash/Vapor Hand Hand Protection: Chemically Resistant Gloves Potential_Exposure->Hand Dermal Contact Body Body Protection: Lab Coat/Apron Potential_Exposure->Body Dermal Contact Respiratory Respiratory Protection: (If aerosols/vapors present) Potential_Exposure->Respiratory Inhalation

Caption: PPE selection is a risk-driven process.

Safe Handling Procedures

Adherence to standard laboratory safety practices is critical when working with 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Prepare your work area by covering surfaces with absorbent, plastic-backed paper.[6]

  • Handling:

    • All handling of the compound should be done in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

    • When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.[6]

    • Keep containers tightly closed when not in use.[9]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[1]

    • Decontaminate all work surfaces and equipment after use.[6]

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency Response Flowchart

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_Exposure->Evacuate Skin_Contact Skin Contact: Remove contaminated clothing, rinse with water for 15 min. Spill_Exposure->Skin_Contact If Skin Contact Eye_Contact Eye Contact: Rinse with water for 15 min. Spill_Exposure->Eye_Contact If Eye Contact Inhalation Inhalation: Move to fresh air. Spill_Exposure->Inhalation If Inhaled Alert Alert Supervisor & EHS Evacuate->Alert Contain_Small Contain Small Spill (with inert absorbent) Alert->Contain_Small If spill is small Large_Spill Await Trained Responders (for large spills) Alert->Large_Spill If spill is large Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical

Caption: Immediate actions for spills and exposures.

Disposal Guidelines

All waste containing 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane must be treated as hazardous waste.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][10]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7]

Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Keep away from sources of ignition.[9]

References

  • MG Chemicals. (2025, July 2). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling N2-Methyl-4-nitro-1,2-benzenediamine.
  • Geier, J., et al. (2015, June 29). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Annals of Work Exposures and Health, Oxford Academic.
  • Sdfine. N-ETHYLDIISOPROPYL AMINE.
  • PubMed. (2015, October 15). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
  • Fisher Scientific. SAFETY DATA SHEET.
  • LGC Standards. (2020, June 3). Safety data sheet.
  • What are the Health and Safety Guidelines for Using Amines?.
  • BenchChem. Prudent Disposal of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. Safety Data Sheet: n-Undecane.
  • ECHEMI. 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane SDS, 707-29-9 Safety Data Sheets.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.